Product packaging for Ripasudil(Cat. No.:CAS No. 223645-67-8)

Ripasudil

Cat. No.: B1663664
CAS No.: 223645-67-8
M. Wt: 323.4 g/mol
InChI Key: QSKQVZWVLOIIEV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ripasudil (also known as K-115; trade name Glanatec) is a highly specific and potent small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) . It was first approved for clinical use in Japan in 2014 for treating glaucoma and ocular hypertension . Its primary research application is in ophthalmology, where it lowers intraocular pressure (IOP) by a unique mechanism: it directly targets the trabecular meshwork to enhance conventional aqueous humor outflow, unlike many other glaucoma therapeutics that reduce aqueous production . This action is achieved through cytoskeletal changes in trabecular meshwork cells, which reduce outflow resistance and increase facility through the Schlemm's canal . This compound has high intraocular permeability and demonstrates a rapid onset of action . Beyond its established IOP-lowering effects, recent scientific investigations have revealed several promising research avenues for this compound. Studies indicate its potential to promote corneal endothelial cell proliferation and wound healing, suggesting applications in managing corneal edema and reducing the need for corneal transplantation . Furthermore, emerging preclinical evidence points to significant neuroprotective properties. A 2025 study demonstrated that this compound protects retinal ganglion cells (RGCs) from oxidative stress and N-methyl-D-aspartate (NMDA)-induced damage in model systems, indicating a potential research value that is independent of its IOP-lowering effect . Additional areas of investigation include its role as an adjunct therapy for pseudoexfoliative glaucoma and its potential to prevent fibrosis after glaucoma surgery . As a research tool, this compound is invaluable for studying the ROCK signaling pathway in various disease models. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18FN3O2S B1663664 Ripasudil CAS No. 223645-67-8

Properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQVZWVLOIIEV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025609
Record name Ripasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223645-67-8
Record name Ripasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223645-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ripasudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223645678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ripasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIPASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11978226XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ripasudil: A Selective ROCK Inhibitor for Glaucoma - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, with elevated intraocular pressure (IOP) being the primary modifiable risk factor. Ripasudil (brand name: Glanatec®) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that represents a novel class of ocular hypotensive agents. It lowers IOP by directly targeting the conventional aqueous humor outflow pathway, a mechanism distinct from other glaucoma medications. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Introduction

The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is responsible for the majority of aqueous humor drainage in the human eye.[1] Increased resistance within this pathway leads to elevated IOP, a key pathophysiological feature of primary open-angle glaucoma (POAG).[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the tone and contractility of TM cells.[2][3] Inhibition of ROCK leads to relaxation of the TM, increased outflow facility, and consequently, a reduction in IOP.[4][5][6] this compound (K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, approved in Japan for the treatment of glaucoma and ocular hypertension.[4][7]

Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork

This compound exerts its IOP-lowering effect by modulating the cellular architecture of the conventional outflow pathway.[7] The RhoA/ROCK signaling cascade is a key regulator of actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.[2][3]

Key Molecular Interactions:

  • High Selectivity: this compound is a highly selective and potent inhibitor of both ROCK isoforms, with IC50 values of 0.051 µM for ROCK1 and 0.019 µM for ROCK2.[6][7] This potent inhibition disrupts the downstream signaling cascade.

  • Cytoskeletal Reorganization: In TM cells, activated ROCK phosphorylates myosin light chain (MLC), leading to actin stress fiber formation and cell contraction.[6] this compound inhibits this phosphorylation, causing depolymerization of actin bundles, disruption of focal adhesions, and a change in cell morphology to a more rounded state.[8][9][10]

  • Increased Permeability: This cytoskeletal rearrangement in TM and SC endothelial cells reduces cellular stiffness and increases the permeability of the tissue, facilitating the outflow of aqueous humor.[2][8][9] Studies have shown that this compound significantly decreases transendothelial electrical resistance (TEER) in monolayers of SC endothelial cells.[8][9]

Signaling Pathway Diagram

Ripasudil_Mechanism cluster_pathway Pathophysiological Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Phosphorylates Relaxation TM/SC Cell Relaxation & Increased Permeability ROCK->Relaxation This compound This compound This compound->ROCK Inhibits Actin Actin Stress Fibers Cell Contraction MLC_P->Actin TM_Stiffness Increased TM/SC Stiffness & Decreased Permeability Actin->TM_Stiffness Outflow_Resistance Increased Aqueous Outflow Resistance TM_Stiffness->Outflow_Resistance IOP Elevated IOP Outflow_Resistance->IOP Outflow_Facility Increased Aqueous Outflow Facility Relaxation->Outflow_Facility Reduced_IOP Reduced IOP Outflow_Facility->Reduced_IOP

Caption: this compound inhibits ROCK, preventing the signaling cascade that leads to increased trabecular meshwork stiffness and elevated IOP.

Quantitative Data

Pharmacokinetic Properties
ParameterValueSpeciesReference
IC50 (ROCK1) 0.051 µmol/LIn vitro[7]
IC50 (ROCK2) 0.019 µmol/LIn vitro[7]
Half-life 0.455 - 0.73 hoursHuman[7][11]
Ocular Penetration Rapidly absorbed into cornea and distributed throughout the eyeRabbit[12][13]
Renal Clearance 7.112 L/hHuman[7]
Clinical Efficacy: IOP Reduction

This compound 0.4% ophthalmic solution has demonstrated significant IOP-lowering effects both as a monotherapy and as an adjunctive therapy.

Table 2.1: this compound as Monotherapy

StudyDurationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Mean IOP Reduction (%)Reference
Phase 2 Trial8 weeks~23-243.5 (trough) - 4.5 (peak)~15-19%[14]
Tanihara et al. (2015)52 weeksNot specified2.6 (trough) - 3.7 (peak)19.3%[14]

Table 2.2: this compound as Adjunctive Therapy

Adjunct toDurationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Mean IOP Reduction (%)Reference
Prostaglandin Analogs (PGAs)52 weeksNot specified1.4 (trough) - 2.4 (peak)13.8%[14][15]
Beta-blockers52 weeksNot specified2.2 (trough) - 3.0 (peak)17.2%[14][15]
Fixed Combination Drugs52 weeksNot specified1.7Not specified[14]
Maximum Tolerated Therapy3 months~202.916.8%[15][16]
Multiple Medications (Avg. 3.8)3 months19.83.0~15%[2]
Safety and Tolerability

The most common adverse events associated with this compound are localized and transient.

Adverse EventIncidence Rate (%)SeverityReference
Conjunctival Hyperemia 54.76 - 74.6%Mild and transient[2][14][15][17]
Blepharitis 2.38 - 20.6%Mild[14][15][18]
Allergic Conjunctivitis 17.2%Mild[2][14]

Systemic adverse effects are reported to be minimal.[2]

Experimental Protocols

In Vitro ROCK Activity Assay (Enzyme Immunoassay)

This protocol is based on a commercially available ELISA-based assay kit designed to detect the phosphorylation of a ROCK substrate.[4][9][19]

Objective: To quantify the inhibitory effect of this compound on ROCK1 and ROCK2 activity.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme.

  • Microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).

  • This compound at various concentrations.

  • Kinase reaction buffer (containing ATP and MgCl2).

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).

  • HRP-conjugated secondary antibody.

  • TMB substrate solution and stop solution.

  • Plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of this compound. Dilute the active ROCK enzyme in kinase buffer.

  • Kinase Reaction: Add the diluted active ROCK enzyme to the wells of the MYPT1-coated plate. Immediately add the different concentrations of this compound or vehicle control.

  • Initiation: Initiate the reaction by adding the ATP/MgCl2 solution to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing three times with wash buffer.

  • Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until color develops. Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Trabecular Meshwork (TM) Cell Culture and Treatment

This protocol describes the isolation and culture of primary human TM cells to study the effects of this compound on cell morphology.[6][11][20]

Objective: To visualize the effect of this compound on the actin cytoskeleton of human TM cells.

Materials:

  • Human donor eye tissue.

  • Dissection microscope and instruments.

  • Cell culture medium (e.g., DMEM with FBS).

  • Collagenase.

  • Culture plates/flasks.

  • This compound solution.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.2% Triton X-100).

  • Fluorescently-labeled phalloidin (for F-actin staining).

  • DAPI (for nuclear staining).

  • Fluorescence microscope.

Procedure:

  • Isolation: Under a dissecting microscope, carefully dissect strips of TM tissue from the anterior segment of a human donor eye.

  • Digestion: Digest the tissue strips with collagenase to release the TM cells.

  • Plating: Plate the isolated TM cells in culture flasks and maintain in a humidified incubator at 37°C and 5% CO2.

  • Subculture: Passage the cells upon reaching 70-90% confluency using trypsin/EDTA. Use cells from passages 3-8 for experiments.

  • Treatment: Seed TM cells on glass coverslips in a 24-well plate. Once attached, treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 60 minutes).

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100.

    • Stain with fluorescently-labeled phalloidin and DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope to observe changes in cell shape and actin stress fiber organization.

Measurement of Aqueous Humor Outflow Facility

This protocol describes the ex vivo measurement of outflow facility in enucleated mouse eyes using the constant flow infusion method.[5][8][14]

Objective: To determine the effect of this compound on the rate of aqueous humor outflow.

Materials:

  • Enucleated mouse eyes.

  • Microinfusion pump.

  • Pressure transducer.

  • 32G or 33G infusion needle.

  • XYZ micromanipulator.

  • Perfusion solution (e.g., sterile PBS with glucose).

  • Data acquisition system.

Procedure:

  • Cannulation: Immediately after euthanasia, enucleate the mouse eye. Under a stereomicroscope, cannulate the anterior chamber with a 33-gauge needle connected to the infusion pump and pressure transducer.

  • Acclimatization: Immerse the eye in a PBS bath at 35°C and allow the pressure to stabilize at a baseline level (e.g., 9 mmHg) for 30-45 minutes.

  • Stepwise Infusion: Infuse the perfusion solution at a series of increasing, constant flow rates (e.g., 40, 80, 120, 160, 200 nL/min).

  • Pressure Recording: Allow the intraocular pressure to reach a stable plateau at each flow rate and record the steady-state pressure.

  • Data Analysis: Plot the stable IOP (P) against the corresponding flow rate (F).

  • Calculate Facility: The outflow facility (C) is calculated as the reciprocal of the slope of the pressure versus flow rate relationship (C = 1 / slope of P vs. F). The units are typically nL/min/mmHg.

  • Drug Evaluation: To test this compound, the drug can be included in the perfusion solution, and the resulting outflow facility can be compared to a vehicle control.

Visualizations of Experimental and Logical Workflows

Experimental Workflow: Evaluating this compound's Effect on Outflow

Experimental_Workflow Start Start: Hypothesis This compound increases outflow InVitro In Vitro Studies: TM/SC Cell Cultures Start->InVitro Morphology Assess Cell Morphology (Actin Staining) InVitro->Morphology Permeability Measure Permeability (TEER Assay) InVitro->Permeability ExVivo Ex Vivo Studies: Enucleated Eyes Morphology->ExVivo Permeability->ExVivo Outflow Measure Outflow Facility (Constant Flow Perfusion) ExVivo->Outflow Clinical Clinical Trials: Glaucoma Patients Outflow->Clinical IOP_Measure Measure IOP Reduction (Tonometry) Clinical->IOP_Measure Safety_Assess Assess Safety Profile (Adverse Events) Clinical->Safety_Assess Conclusion Conclusion: Efficacy & Mechanism Confirmed IOP_Measure->Conclusion Safety_Assess->Conclusion Logical_Relationship This compound This compound Administration (Topical Ophthalmic) Inhibition Selective Inhibition of ROCK1 and ROCK2 This compound->Inhibition Leads to Cellular_Effect Disruption of Actin Cytoskeleton in TM and SC Cells Inhibition->Cellular_Effect Causes Tissue_Effect TM/SC Tissue Relaxation & Increased Permeability Cellular_Effect->Tissue_Effect Results in Physiological_Effect Reduced Resistance to Aqueous Humor Outflow Tissue_Effect->Physiological_Effect Leads to Clinical_Outcome Lowered Intraocular Pressure (IOP) Physiological_Effect->Clinical_Outcome Achieves

References

The Pharmacodynamics of Ripasudil Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripasudil hydrochloride hydrate, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its primary pharmacodynamic effect is the reduction of intraocular pressure (IOP) through a novel mechanism of action: the enhancement of conventional aqueous humor outflow. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex processes involved.

Mechanism of Action: Rho Kinase Inhibition and Aqueous Outflow Enhancement

This compound is a potent and selective inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton.[1] The Rho/ROCK signaling pathway plays a crucial role in maintaining the contractile tone of cells in the trabecular meshwork (TM) and the permeability of the Schlemm's canal (SC) endothelium, the primary sites of resistance to aqueous humor outflow.

By inhibiting ROCK, this compound disrupts the actin cytoskeleton in TM cells, leading to cell relaxation and a change in cell morphology, including the retraction and rounding of cell bodies.[2][3] This cellular relaxation reduces the stiffness of the trabecular meshwork, thereby decreasing outflow resistance and facilitating the drainage of aqueous humor through the conventional outflow pathway.[1][4]

Furthermore, this compound increases the permeability of the Schlemm's canal endothelial cells by disrupting tight junctions, further contributing to the enhancement of aqueous outflow.[2][3] This dual action on both the trabecular meshwork and Schlemm's canal is a unique mechanism among glaucoma medications.

The inhibition of the Rho/ROCK signaling pathway by this compound can be visualized as follows:

Ripasudil_Mechanism_of_Action cluster_pathway Rho/ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates This compound This compound This compound->ROCK Inhibits Increased_Outflow Increased Conventional Aqueous Outflow MLCP->pMLC Dephosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers Cell_Contraction TM Cell Contraction & SC Endothelial Permeability Actin_Stress_Fibers->Cell_Contraction Outflow_Resistance Increased Aqueous Outflow Resistance Cell_Contraction->Outflow_Resistance

This compound's inhibition of the Rho/ROCK signaling pathway.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its inhibitory activity, effects on intraocular pressure, and influence on aqueous humor outflow dynamics.

Table 1: In Vitro Inhibitory Activity of this compound
TargetParameterValueSpeciesReference
ROCK1IC5051 nMHuman[5]
ROCK2IC5019 nMHuman[5]
Table 2: Effect of this compound on Intraocular Pressure (IOP) in Animal Models
Animal ModelThis compound ConcentrationMaximum IOP ReductionTime to Maximum EffectReference
Rabbits0.4%~3.5 mmHg1-2 hours[6]
MonkeysNot SpecifiedNot SpecifiedNot Specified
Table 3: Effect of this compound on Aqueous Humor Dynamics
ParameterMethodThis compound ConcentrationChange from BaselineSpeciesReference
Outflow FacilityTonographyNot SpecifiedIncreasedRabbits[2]
Transendothelial Electrical Resistance (TEER)In vitro1, 5, 25 µMDecreasedMonkey[7]
FITC-Dextran PermeabilityIn vitro5, 25 µMIncreasedMonkey[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Culture of Human Trabecular Meshwork (HTM) Cells
  • Cell Source: Primary HTM cells are isolated from healthy human donor corneoscleral rims.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells between passages 3 and 6 are typically used.

Collagen Gel Contraction Assay

This assay assesses the contractility of HTM cells, which is a key function modulated by the Rho/ROCK pathway.

  • Preparation of Collagen Gels: Rat tail collagen type I is neutralized and mixed with a suspension of HTM cells (e.g., 2.5 x 10^5 cells/mL) in culture medium.

  • Gel Polymerization: The cell-collagen mixture is dispensed into 24-well plates and allowed to polymerize at 37°C for 1 hour.

  • Treatment: After polymerization, culture medium with or without this compound at various concentrations is added on top of the gels.

  • Contraction Measurement: The gels are gently detached from the sides of the wells to initiate contraction. The area of the collagen gel is measured at various time points using an imaging system and image analysis software. The percentage of gel contraction is calculated relative to the initial area.

Collagen_Gel_Contraction_Assay cluster_prep Preparation cluster_treatment Treatment & Contraction cluster_analysis Analysis p1 Mix HTM cells with neutralized collagen solution p2 Dispense into 24-well plate p1->p2 p3 Allow to polymerize at 37°C p2->p3 t1 Add media with or without this compound p3->t1 t2 Detach gel from well sides t1->t2 t3 Incubate and allow for contraction t2->t3 a1 Image gels at various time points t3->a1 a2 Measure gel area using software a1->a2 a3 Calculate percentage of contraction a2->a3

Workflow for the collagen gel contraction assay.
Transendothelial Electrical Resistance (TEER) Assay

This assay measures the integrity of the Schlemm's canal endothelial cell monolayer, which is indicative of its permeability.

  • Cell Seeding: Human Schlemm's canal endothelial cells are seeded onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²) and cultured until a confluent monolayer is formed, as confirmed by TEER measurements reaching a stable plateau.

  • Treatment: this compound at various concentrations is added to the apical chamber of the Transwell insert.

  • TEER Measurement: The electrical resistance across the cell monolayer is measured at different time points using a voltohmmeter with a "chopstick" electrode.

  • Data Analysis: The TEER values are typically normalized to the area of the Transwell membrane and expressed as Ω·cm². A decrease in TEER indicates an increase in the permeability of the cell monolayer.

Immunofluorescence Staining for Cytoskeletal Proteins

This technique is used to visualize the effects of this compound on the actin cytoskeleton of trabecular meshwork cells.

  • Cell Culture and Treatment: HTM cells are grown on glass coverslips and treated with this compound for a specified duration.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Staining:

    • Actin: Cells are stained with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin stress fibers.

    • α-Smooth Muscle Actin (α-SMA) and Vimentin: Cells are incubated with primary antibodies against α-SMA (e.g., clone 1A4) and vimentin (e.g., clone V9), followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: The stained cells are imaged using a fluorescence or confocal microscope. Changes in the organization of the actin cytoskeleton, such as the disruption of stress fibers, are observed and can be quantified using image analysis software.

Conclusion

The pharmacodynamic profile of this compound hydrochloride hydrate is characterized by its targeted inhibition of Rho kinase, leading to a significant and clinically relevant increase in conventional aqueous humor outflow. This mechanism, which involves the modulation of the trabecular meshwork and Schlemm's canal, sets it apart from other classes of glaucoma medications. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of ROCK inhibitors in ophthalmology. The continued investigation into the multifaceted effects of this compound is likely to yield further insights into the pathophysiology of glaucoma and open new avenues for its treatment.

References

Ripasudil's Effect on Aqueous Humor Outflow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension.[1][2][3][4] Its primary mechanism of action involves the enhancement of conventional aqueous humor outflow, a pathway that is often impaired in glaucomatous conditions.[1][5][6] This technical guide provides an in-depth analysis of this compound's effects on the aqueous humor outflow system, detailing its molecular mechanism, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.

Introduction to this compound and Aqueous Humor Dynamics

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[7] Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the cornerstone of glaucoma therapy.[2][7] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. The primary drainage route is the conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC).[8] In many forms of glaucoma, increased resistance to outflow through this pathway leads to elevated IOP.[8]

This compound (brand name: Glanatec®) is a first-in-class ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2][4][6] Unlike other classes of glaucoma medications that primarily reduce aqueous humor production or increase uveoscleral outflow, this compound directly targets the trabecular meshwork to increase conventional outflow.[1][9]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[10][11][12] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation, cell contraction, and stiffness, which in turn increases resistance to aqueous humor outflow and elevates IOP.[10][13]

This compound is a potent inhibitor of ROCK-1 and ROCK-2, the two isoforms of Rho kinase.[1] By inhibiting ROCK, this compound disrupts the actin cytoskeleton in the cells of the trabecular meshwork and the inner wall of Schlemm's canal.[1][8][14] This leads to:

  • Changes in Trabecular Meshwork (TM) Cell Morphology: this compound induces the retraction and rounding of TM cells and the disruption of actin bundles.[1][14][15] This cellular relaxation reduces the overall stiffness of the TM, thereby decreasing outflow resistance.[16]

  • Increased Permeability of Schlemm's Canal (SC) Endothelial Cells: this compound has been shown to disrupt the tight junctions (zonula occludens-1) in the endothelial cells of Schlemm's canal.[1][14][15] This increases the permeability of the inner wall of Schlemm's canal, further facilitating the drainage of aqueous humor.[8]

  • Modulation of Extracellular Matrix (ECM): ROCK inhibitors can suppress the production of extracellular matrix proteins by TM cells, which may contribute to a long-term improvement in outflow facility.[8]

The culmination of these effects is an increase in the conventional aqueous humor outflow, leading to a reduction in IOP.[1][13]

Signaling Pathway Diagram

Ripasudil_Mechanism_of_Action cluster_pathway cluster_inhibition cluster_phosphatase RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates ROCK->MLC MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits ROCK->MLCP This compound This compound This compound->ROCK Inhibits This compound->ROCK Relaxation TM Relaxation & Increased Outflow pMLC Phosphorylated MLC (pMLC) MLC->pMLC MLCP->pMLC Dephosphorylates MLCP->pMLC Actin Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Actin Promotes pMLC->Actin TM_Stiffness Increased TM Stiffness & Reduced Outflow Actin->TM_Stiffness Leads to Actin->TM_Stiffness

Caption: this compound's inhibition of the Rho/ROCK signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Potency of this compound
TargetIC50 (μmol/L)Reference(s)
ROCK-10.051[1][8]
ROCK-20.019[1][8]
PKACα2.1[17]
PKC27[17]
CaMKIIα0.37[17]
Table 2: Preclinical Effects of this compound on Aqueous Humor Dynamics
Animal ModelThis compound ConcentrationEffectReference(s)
Rabbits0.4%Significant increase in outflow facility[8][15]
Rabbits0.4%No effect on uveoscleral outflow or aqueous flow rate[8]
Monkeys0.4%Significant and dose-dependent IOP-lowering effect[8]
Table 3: Clinical Effects of this compound on Intraocular Pressure (IOP)
Study PopulationThis compound Concentration and DosingMean IOP Reduction from BaselineTimepointReference(s)
Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT)0.4% twice daily3.5 mmHg (trough)8 weeks[18]
POAG or OHT0.4% twice daily4.5 mmHg (peak, 2 hours post-instillation)8 weeks[18]
POAG, OHT, or Exfoliation Glaucoma (XFG)0.4% monotherapy2.6 mmHg (trough)52 weeks[18]
POAG, OHT, or XFG0.4% monotherapy3.7 mmHg (peak)52 weeks[18]
POAG or OHT0.4% twice daily2.98 mmHg (mean diurnal)4 weeks[19]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to evaluate the effects of this compound on aqueous humor outflow.

In Vitro Assessment of ROCK Inhibition (IC50 Determination)

This protocol outlines a typical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Objective: To quantify the potency of this compound in inhibiting ROCK-1 and ROCK-2 activity.

Materials:

  • Recombinant human ROCK-1 and ROCK-2 enzymes

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (adenosine triphosphate)

  • This compound at various concentrations

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the ROCK enzyme, the kinase substrate, and the this compound dilution (or vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Plot the kinase activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ROCK enzyme activity.

Cell Culture and Morphological Analysis of Trabecular Meshwork Cells

This protocol describes the culture of human trabecular meshwork (hTM) cells and the assessment of morphological changes following this compound treatment.

Objective: To visualize the effect of this compound on the cytoskeleton and morphology of TM cells.

Materials:

  • Primary hTM cells or a cell line

  • Cell culture medium (e.g., DMEM with supplements)

  • This compound

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Culture hTM cells on glass coverslips until they reach a desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Observe and capture images of the cells using a fluorescence microscope.

  • Analyze the images for changes in cell shape, cell spreading, and the organization of actin stress fibers.

Measurement of Aqueous Humor Outflow Facility in Animal Models

This protocol provides a general overview of the constant-pressure perfusion method to measure outflow facility in enucleated animal eyes.

Objective: To determine the effect of this compound on the rate of aqueous humor outflow.

Materials:

  • Enucleated animal eyes (e.g., rabbit, mouse)

  • Perfusion medium (e.g., balanced salt solution)

  • This compound

  • Perfusion system with a pressure transducer and a flow sensor

  • Cannulation needle

Procedure:

  • Cannulate the anterior chamber of an enucleated eye with the perfusion needle.

  • Perfuse the eye with the control medium at a constant pressure (e.g., 8-10 mmHg) until a stable baseline outflow rate is established.

  • Switch the perfusion medium to one containing this compound at a known concentration.

  • Continue the perfusion at the same constant pressure and record the outflow rate.

  • The outflow facility (C) is calculated as the change in flow rate divided by the pressure.

  • Compare the outflow facility before and after the administration of this compound.

Experimental Workflow Diagrams

In_Vitro_ROCK_Inhibition_Assay start Start: Prepare Reagents prep_this compound Prepare this compound Serial Dilutions start->prep_this compound add_reagents Add ROCK Enzyme, Substrate, and this compound to Plate prep_this compound->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure_signal Measure Luminescence/ Fluorescence stop_reaction->measure_signal analyze_data Plot Data & Calculate IC50 measure_signal->analyze_data end End: Determine Potency analyze_data->end Outflow_Facility_Measurement start Start: Prepare Eye cannulate Cannulate Anterior Chamber start->cannulate baseline_perfusion Perfuse with Control Medium at Constant Pressure cannulate->baseline_perfusion establish_baseline Establish Stable Baseline Outflow Rate baseline_perfusion->establish_baseline switch_medium Switch to this compound- Containing Medium establish_baseline->switch_medium ripasudil_perfusion Continue Perfusion at Constant Pressure switch_medium->ripasudil_perfusion record_outflow Record New Outflow Rate ripasudil_perfusion->record_outflow calculate_facility Calculate Outflow Facility (C) record_outflow->calculate_facility end End: Compare C Values calculate_facility->end

References

The Role of Ripasudil in Corneal Endothelial Cell Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal endothelial cells (CECs) form a critical monolayer responsible for maintaining corneal transparency through a delicate balance of barrier and pump functions. Unlike some cell types, human CECs have a very limited proliferative capacity, making them vulnerable to damage from surgical trauma, disease states like Fuchs' endothelial corneal dystrophy (FECD), and age-related decline. The loss of these cells can lead to corneal edema, loss of vision, and the eventual need for corneal transplantation.

Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for promoting the regeneration and functional recovery of the corneal endothelium.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings, and detailing the experimental protocols used to evaluate its efficacy.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell shape, adhesion, migration, and proliferation.[2] In corneal endothelial cells, the overexpression of this pathway can lead to increased cellular tension, apoptosis, and inhibition of cell motility. This compound exerts its therapeutic effects by inhibiting ROCK, thereby modulating downstream cellular processes crucial for endothelial regeneration.[3]

The inhibition of ROCK by this compound leads to a cascade of events that collectively promote the healing of the corneal endothelium. These include the promotion of cell proliferation, enhancement of cell migration to cover defects, and the suppression of apoptosis in stressed CECs.[4]

Signaling Pathway Diagram

Ripasudil_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound ROCK ROCK This compound->ROCK Inhibits MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Promotes Apoptosis Apoptosis ROCK->Apoptosis Promotes Proliferation_Migration Cell Proliferation and Migration ROCK->Proliferation_Migration Inhibits RhoA RhoA-GTP RhoA->ROCK Activates Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Adhesion_Contraction Increased Cell Adhesion and Contraction Actin_Stress_Fibers->Cell_Adhesion_Contraction

Caption: this compound's inhibition of ROCK reduces downstream signaling that promotes apoptosis and inhibits cell proliferation and migration.

Preclinical and Clinical Efficacy: Quantitative Data

Numerous studies have demonstrated the potential of this compound in both animal models and human clinical trials for various corneal endothelial disorders. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of this compound on Corneal Endothelial Cell Density (ECD)
Study PopulationThis compound TreatmentControl/BaselineOutcomeReference
Patients with low ECD after cataract surgery-4.5% mean ECD loss (90-120 days post-op)14.1% mean ECD loss (90-120 days post-op)Significantly lower ECD loss with this compound.[5][6]
Healthy subjectsNo significant change over 1 weekN/AThis compound did not decrease ECD in healthy corneas.[7]
Rabbit model of endothelial damageSignificantly higher ECD in all areas (nondamaged, border, damaged) at 14 daysVehicle controlThis compound promoted regeneration of endothelial cells.[2]
Dogs with primary corneal endothelial degenerationNo significant difference in ECD over 12 monthsHistorical controlsThis compound-treated eyes progressed more slowly.[8]
Patients with corneal edema (post-cataract, FECD, post-DMEK, post-PKP)Minimal non-significant changes in ECCBaselineECC remained stable during treatment.[9]
Table 2: Effect of this compound on Central Corneal Thickness (CCT)
Study PopulationThis compound TreatmentControl/BaselineOutcomeReference
Patients with low ECD after cataract surgery1.25% mean increase in CCT (1 week post-op)5.97% mean increase in CCT (1 week post-op)Significantly less corneal edema with this compound.[5]
Rabbit model of endothelial damage392.8 ± 12.6 µm CCT (at 48 hours)1200 µm CCT (at 48 hours)This compound significantly reduced corneal edema.[10]
Patients with corneal edema (post-cataract surgery)-30.44 µm mean decrease in CCTBaseline CCT: 599.91 ± 23.10 µmSignificant reduction in CCT.[9]
Patients with corneal edema (FECD)-25.56 µm mean decrease in CCTBaselineSignificant reduction in CCT.[9]
Healthy subjectsNo significant change over 1 weekN/AThis compound did not induce corneal edema.[7]

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.

Human Corneal Endothelial Cell (HCEC) Culture
  • Objective: To establish and maintain primary HCEC cultures for in vitro drug testing.

  • Methodology:

    • Isolation: Descemet's membrane with the endothelial layer is stripped from donor corneas.[11]

    • Digestion: The tissue is incubated in a solution containing enzymes like dispase and collagenase to release the cells.

    • Seeding: The isolated HCECs are seeded onto plates pre-coated with extracellular matrix components like FNC Coating Mix™ to promote attachment and growth.[11]

    • Culture Medium: Cells are cultured in a specialized medium containing basal medium (e.g., DMEM/F12), fetal bovine serum, growth factors (e.g., EGF, bFGF), and ascorbic acid.[12]

    • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assays
  • Objective: To quantify the effect of this compound on HCEC proliferation.

    • a) BrdU Incorporation Assay:

      • Labeling: HCECs are incubated with this compound at various concentrations, followed by the addition of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium.[10]

      • Fixation and Denaturation: Cells are fixed, and the DNA is denatured using an acid solution to expose the incorporated BrdU.[13]

      • Immunodetection: An anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.

      • Substrate Reaction: A colorimetric or chemiluminescent substrate is added, and the signal, proportional to the amount of BrdU incorporated, is measured using a plate reader.[14]

    • b) Ki67 Staining:

      • Cell Preparation: HCECs are cultured on coverslips and treated with this compound.

      • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[15]

      • Immunostaining: Cells are incubated with a primary antibody against the Ki67 protein, a marker of active cell proliferation, followed by a fluorescently labeled secondary antibody.[16][17]

      • Imaging: The percentage of Ki67-positive cells is determined by fluorescence microscopy.[10]

Rabbit Corneal Endothelial Damage Model
  • Objective: To create a standardized in vivo model of corneal endothelial injury to evaluate the wound healing effects of this compound.

  • Methodology:

    • Anesthesia: Rabbits are anesthetized systemically and topically.

    • Endothelial Scraping: A portion of the central corneal endothelium is mechanically removed using a fine needle or a specialized scraper introduced into the anterior chamber.[10][18]

    • Treatment: this compound eye drops or a vehicle control are administered topically at specified intervals.

    • Evaluation: Corneal transparency, thickness (pachymetry), and endothelial cell morphology and density (specular microscopy) are monitored over time.[10]

Immunohistochemistry for Functional Markers
  • Objective: To assess the expression and localization of key functional proteins in the corneal endothelium following this compound treatment.

  • Methodology:

    • Tissue Preparation: Corneal tissues from the rabbit model or human donor corneas are fixed and embedded in paraffin or frozen in OCT compound.

    • Sectioning: Thin sections of the cornea are cut using a microtome or cryostat.

    • Antigen Retrieval: For paraffin sections, heat-induced epitope retrieval is performed to unmask the antigens.[19]

    • Immunostaining: Sections are incubated with primary antibodies against proteins of interest, such as N-cadherin (cell-cell adhesion) and Na+/K+-ATPase (pump function), followed by incubation with a labeled secondary antibody.[10][20]

    • Visualization: The staining is visualized using fluorescence or bright-field microscopy.

Signaling Pathways and Cellular Processes Modulated by this compound

This compound's inhibition of ROCK initiates a series of downstream events that favor a regenerative cellular phenotype.

Endothelial-to-Mesenchymal Transition (EMT) Modulation

This compound has been shown to influence the expression of genes associated with EMT, a process that can be detrimental to the endothelial monolayer. Studies have reported an upregulation of Snail Family Transcriptional Repressor (SNAI1/2) and Vimentin (VIM), and a decrease in Cadherin (CDH1), suggesting an initial activation of EMT-like processes that may be necessary for cell migration.[21][22] However, the formation of a functional monolayer with ZO-1 expression indicates a subsequent reduction in the full EMT phenotype.[21]

Rac1 Activation and Cell Migration

This compound treatment leads to the activation of Rac1, a small GTPase that plays a crucial role in cell motility.[21][22] Activated Rac1 promotes the localization of the actin-related protein complex (ARPC2) to the leading edge of migrating cells, facilitating lamellipodia formation and directional cell movement, which is essential for wound closure.[21][22]

Experimental Workflow for Investigating this compound's Effect on Cell Migration

Ripasudil_Migration_Workflow cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis HCEC_Culture Culture Human Corneal Endothelial Cells (HCECs) Scratch_Assay Perform Scratch Assay (Wound Healing Model) HCEC_Culture->Scratch_Assay Ripasudil_Treatment Treat with this compound or Vehicle Control Scratch_Assay->Ripasudil_Treatment Time_Lapse Time-Lapse Microscopy Ripasudil_Treatment->Time_Lapse Migration_Analysis Analyze Migration Rate and Wound Closure Time_Lapse->Migration_Analysis Donor_Cornea Obtain Human Donor Corneas DSO_Model Create Ex Vivo Descemet's Stripping Only (DSO) Model Donor_Cornea->DSO_Model Ripasudil_Incubation Incubate with this compound DSO_Model->Ripasudil_Incubation Immunostaining Immunostain for Migration Markers (e.g., Rac1, ARPC2) Ripasudil_Incubation->Immunostaining Confocal_Microscopy Confocal Microscopy Immunostaining->Confocal_Microscopy

Caption: A typical workflow for studying the pro-migratory effects of this compound on corneal endothelial cells.

Conclusion

This compound represents a significant advancement in the pharmacological management of corneal endothelial dysfunction. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, effectively promotes the key cellular processes of proliferation and migration while protecting against apoptosis. The quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in reducing corneal edema and preserving endothelial cell density. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other ROCK inhibitors in the field of corneal regeneration. As research continues, this compound holds the promise of becoming a valuable non-surgical or adjunctive treatment option for patients with a range of corneal endothelial disorders.

References

Preclinical Profile of Ripasudil: An In-depth Analysis of Animal Glaucoma Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a novel therapeutic agent for glaucoma. Its primary mechanism involves enhancing conventional aqueous humor outflow, a distinct approach compared to other classes of glaucoma medications. This technical guide synthesizes the key findings from preclinical studies in various animal models, detailing its efficacy in lowering intraocular pressure (IOP), its neuroprotective effects, and the underlying molecular mechanisms.

Core Mechanism of Action: Targeting the Trabecular Meshwork

This compound's principal therapeutic action is the targeted inhibition of ROCK1 and ROCK2 isoforms, which are highly expressed in the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells.[1][2] This inhibition initiates a cascade of cellular events that collectively reduce aqueous outflow resistance.

By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like myosin light chain, leading to the depolymerization of F-actin stress fibers and a reduction in focal adhesions in TM cells.[1][3] This results in cytoskeletal relaxation, changes in cell morphology (retraction and rounding), and an expansion of the intercellular spaces within the TM.[4] These structural changes facilitate the drainage of aqueous humor through the conventional outflow pathway.[5][6] Furthermore, this compound increases the permeability of the SC endothelial cell layer by disrupting tight junction proteins, further enhancing outflow.[2][7]

dot digraph "Ripasudil_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="Inhibits\nRho Kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Trabecular Meshwork Pathway MLC_Phos [label="Decreased Myosin Light\nChain Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Stress Fiber\nDepolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Relax [label="Trabecular Meshwork (TM)\nCell Relaxation & Shape Change", fillcolor="#FBBC05", fontcolor="#202124"];

// Schlemm's Canal Pathway TJ_Disrupt [label="Disruption of Tight\nJunctions (e.g., ZO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SCE_Perm [label="Increased Schlemm's Canal\nEndothelial Cell Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Common Pathway Outflow [label="Increased Conventional\nAqueous Humor Outflow", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; IOP [label="Reduced Intraocular\nPressure (IOP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges this compound -> ROCK; ROCK -> MLC_Phos [headport="w"]; ROCK -> TJ_Disrupt [headport="w"];

MLC_Phos -> Actin; Actin -> TM_Relax; TM_Relax -> Outflow [minlen=2];

TJ_Disrupt -> SCE_Perm; SCE_Perm -> Outflow [minlen=2];

Outflow -> IOP; } caption: "Mechanism of Action of this compound on the Conventional Outflow Pathway."

Efficacy in Animal Models of Glaucoma

This compound has demonstrated significant IOP-lowering efficacy across multiple preclinical models, including rabbits, monkeys, and various mouse models of glaucoma.

Quantitative Efficacy Data

The IOP-lowering effect and cellular functional recovery observed in key preclinical studies are summarized below.

Table 1: Intraocular Pressure (IOP) Reduction in Animal Models

Animal ModelThis compound ConcentrationKey FindingReference
Rabbits & Monkeys0.4%Significant IOP lowering, comparable to existing glaucoma agents. Increased outflow facility.[5]
Mice (Microbead-induced Glaucoma)2%41% reduction from baseline IOP at 4 hours post-administration in non-glaucomatous eyes.[8]
Porcine (Ex Vivo Pigmentary Glaucoma)10 µM (K-115)Normalized hypertensive IOP from 20.3 ± 1.2 mmHg to 8.9 ± 1.7 mmHg.[9]
Normal Tension Glaucoma Mice (EAAC1 KO)0.4% and 2%Slight but statistically significant IOP reduction compared to control.[10]

Table 2: Cellular and Functional Effects in a Porcine Pigmentary Glaucoma Model

ParameterPigment Control GroupPigment + this compound GroupP-valueReference
TM Cells with Stress Fibers32.8 ± 2.9%11.6 ± 3.3%< 0.001[9][11]
Phagocytosis by TM Cells25.7 ± 2.1%33.4 ± 0.8%< 0.01[9][12]
TM Cell Migration (cells/field at 12h)19.1 ± 4.642.5 ± 1.6< 0.001[9]

Neuroprotective Effects Beyond IOP Reduction

A significant finding from preclinical research is this compound's ability to confer neuroprotection to retinal ganglion cells (RGCs) through mechanisms independent of IOP lowering.[10][13]

In a mouse model of normal tension glaucoma (EAAC1 knockout mice), topical this compound administration ameliorated retinal degeneration and preserved visual function.[10][14][15] This neuroprotective effect is attributed to the strong suppression of phosphorylated p38 mitogen-activated protein kinase (MAPK), a key component of cell-death signaling pathways activated by stressors like oxidative stress.[10][13][16] Studies have also shown that this compound can protect RGCs by exerting an antioxidative effect, suppressing oxidative stress-induced damage.[17][18] Furthermore, ROCK inhibitors may improve blood flow to the optic nerve, providing an additional layer of neuroprotection.[4]

dot digraph "Ripasudil_Neuroprotection_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Pathways p38 [label="Suppresses p38 MAPK\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Suppresses\nOxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; BloodFlow [label="Increases Optic Nerve\nHead Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediate Steps CellDeath [label="Inhibition of Cell-Death\nSignaling Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidative\nMechanism", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome Neuroprotection [label="Retinal Ganglion Cell (RGC)\nNeuroprotection & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Edges this compound -> {p38, OxidativeStress, BloodFlow} [dir=both, arrowhead=normal, arrowtail=none]; p38 -> CellDeath; OxidativeStress -> Antioxidant;

CellDeath -> Neuroprotection; Antioxidant -> Neuroprotection; BloodFlow -> Neuroprotection; } caption: "IOP-Independent Neuroprotective Pathways of this compound."

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in this compound research.

Normal Tension Glaucoma (NTG) Mouse Model
  • Animal Model: Excitatory amino acid carrier 1 (EAAC1) knockout mice, which exhibit features of NTG.[10][13]

  • Drug Administration: Daily topical administration of 5 μL of 0.4% or 2% this compound (or PBS vehicle control) from 5 to 12 weeks of age.[10][13]

  • IOP Measurement: IOP was measured in anesthetized mice using a rebound tonometer (TonoLab).[10]

  • Outcome Analysis: Retinal morphology and function were assessed non-invasively using optical coherence tomography (OCT) and multifocal electroretinograms (mfERG) at 5, 8, and 12 weeks. Post-mortem analyses at 8 weeks included retrograde labeling of RGCs and immunohistochemistry for phosphorylated p38 MAPK in the retina.[10][13][15]

G

Ex Vivo Porcine Pigmentary Glaucoma Model
  • Model System: Ex vivo perfused porcine eyes and in vitro primary porcine TM cells.[9][19]

  • Induction of Glaucoma Phenotype: TM cells and perfused eyes were subjected to pigment dispersion to mimic pigmentary glaucoma.[9][11]

  • Treatment: The pigment-treated group was subsequently administered K-115 (this compound).[9]

  • Outcome Analysis:

    • In Vitro: Cytoskeletal changes were assessed by F-actin labeling. Phagocytic capacity was evaluated by flow cytometry using fluorescent microspheres. Cell migration was quantified with a wound-healing assay.[9][11]

    • Ex Vivo: IOP was monitored continuously to assess the effect on pigment-induced ocular hypertension.[9]

Rabbit and Monkey IOP Studies
  • Animal Models: Male albino rabbits and cynomolgus monkeys.[5][20]

  • Drug Administration: Topical instillation of this compound (typically 50 μL for rabbits, 20 μL for monkeys), often in combination with other glaucoma agents like timolol or latanoprost, with a 5-minute interval between drops.[5]

  • IOP Measurement: IOP was measured at baseline and at various time points post-instillation using pneumotonometers.[5]

  • Aqueous Humor Dynamics: In some studies, outflow facility, uveoscleral outflow, and aqueous flow rate were measured to delineate the mechanism of IOP reduction.[5]

Conclusion

Preclinical studies in diverse and relevant animal models have robustly established the efficacy and multifaceted mechanisms of this compound. Its primary action as a ROCK inhibitor effectively lowers IOP by increasing conventional aqueous humor outflow through direct effects on the trabecular meshwork and Schlemm's canal. Critically, this compound also demonstrates significant IOP-independent neuroprotective properties, primarily by inhibiting the p38 MAPK cell-death pathway and reducing oxidative stress. These findings provide a strong scientific foundation for its clinical use in managing glaucoma, offering a unique therapeutic approach that addresses both ocular hypertension and retinal ganglion cell survival.

References

Methodological & Application

Application Notes and Protocols for Ripasudil in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a valuable tool for in vitro research, particularly in ophthalmology and cell biology.[1][2] By targeting the ROCK signaling pathway, this compound influences a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its effects on various cell types.

Mechanism of Action

This compound is a highly selective inhibitor of ROCK1 and ROCK2, with IC50 values of 0.051 µM and 0.019 µM, respectively.[1][5][6] The Rho/ROCK pathway plays a crucial role in regulating the actin cytoskeleton. Inhibition of ROCK by this compound leads to the dephosphorylation of myosin light chain (MLC), resulting in reduced actomyosin contractility. This modulation of the cytoskeleton underlies many of this compound's observed cellular effects.[4]

Signaling Pathway

Ripasudil_Signaling_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC_P p-MLC ROCK->MLC_P + Myosin_Phosphatase Myosin Phosphatase ROCK->Myosin_Phosphatase - Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation This compound This compound This compound->ROCK MLC MLC Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Myosin_Phosphatase->MLC_P - Cell_Contraction Cell Contraction Adhesion Actin_Stress_Fibers->Cell_Contraction Cell_Migration Cell Migration Actin_Stress_Fibers->Cell_Migration Proliferation_Assay_Workflow Seed_Cells Seed HCECs in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (0.3 - 100 µM) Incubate_24h->Treat_this compound Incubate_48h Incubate for 48 hours Treat_this compound->Incubate_48h Add_BrdU Add BrdU/EdU Incubate_48h->Add_BrdU Incubate_Pulse Incubate for pulse duration Add_BrdU->Incubate_Pulse Fix_Permeabilize Fix and Permeabilize Incubate_Pulse->Fix_Permeabilize Stain Stain for BrdU/EdU/Ki67 Fix_Permeabilize->Stain Analyze Analyze via Microscopy or Plate Reader Stain->Analyze

References

Optimal Concentration of Ripasudil for Primary Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in various primary cell culture applications. The protocols and data presented herein are intended to assist researchers in ophthalmology, cell biology, and drug development in harnessing the therapeutic potential of this compound.

Introduction

This compound (also known as K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] By inhibiting the Rho/ROCK signaling pathway, this compound influences a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] These effects make it a valuable tool for research and a promising therapeutic agent, particularly in ophthalmology for conditions such as glaucoma and corneal endothelial dysfunction.[5][6] The optimal concentration of this compound is critical for achieving desired cellular responses while minimizing potential cytotoxicity. This document outlines effective concentrations and provides detailed protocols for its use in primary cell cultures of human corneal endothelial cells (HCECs), trabecular meshwork (TM) cells, and retinal ganglion cells (RGCs).

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of cell shape and motility. When activated, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[7][8][9] this compound's inhibition of ROCK disrupts this cascade, resulting in the depolymerization of actin stress fibers, relaxation of the cell cytoskeleton, and modulation of cell adhesion and proliferation.[2][3]

Rho_ROCK_Pathway extracellular Extracellular Signals (e.g., GPCR ligands) gpcr GPCR extracellular->gpcr rhoa_gdp RhoA-GDP (Inactive) gpcr->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rhoa_gtp->rhoa_gdp rock ROCK rhoa_gtp->rock Activates mlcp MLC Phosphatase (Active) rock->mlcp Inhibits mlc MLC rock->mlc Phosphorylates limk LIM Kinase rock->limk Activates This compound This compound This compound->rock Inhibits mlc_p MLC-P mlcp->mlc_p Dephosphorylates mlcp_p MLC Phosphatase-P (Inactive) mlc->mlc_p actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) mlc_p->actin cellular_effects Cellular Effects (Contraction, Adhesion, Migration) actin->cellular_effects cofilin Cofilin (Inactive) limk->cofilin Phosphorylates (Inactivates) cofilin_p Cofilin-P (Active) actin_depolymerization Actin Depolymerization cofilin_p->actin_depolymerization

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The optimal concentration of this compound varies depending on the primary cell type and the desired biological effect. The following table summarizes effective concentrations from published studies.

Primary Cell TypeConcentration RangeIncubation TimeObserved EffectsReference(s)
Human Corneal Endothelial Cells (HCECs) 0.3 - 30 µM48 hoursSignificantly enhanced BrdU incorporation (proliferation).[10]
10 µM24 hoursNo reduction in metabolic function; protective effect against induced apoptosis.[11][12]
10 µMNot SpecifiedComparable cellular adherence to Y-27632.[6]
Monkey Trabecular Meshwork (TM) Cells 1 - 10 µmol/L30 - 60 minutesInduced retraction, rounding of cell bodies, and disruption of actin bundles.[13][14]
Monkey Schlemm's Canal Endothelial (SCE) Cells 1, 5, 25 µmol/L30 - 60 minutesDecreased transendothelial electrical resistance (TEER).[13][14]
Primary Rat Retinal Ganglion Cells (RGCs) 10 - 100 µM24 hours (in antioxidant-free medium)Significantly inhibited oxidative stress-induced cell reduction; suppressed calpain activity.[15][16][17][18]
100 µMNot SpecifiedSignificantly inhibited the reduction in RGCs caused by NMDA in vivo.[15][18]

Experimental Protocols

The following are detailed protocols for the use of this compound in primary cell culture, based on methodologies cited in the literature.

Primary Human Corneal Endothelial Cell (HCEC) Culture and Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of primary HCECs.

Materials:

  • Primary Human Corneal Endothelial Cells

  • Corneal endothelial cell growth medium (e.g., Human Endothelial-SFM with supplements)

  • This compound hydrochloride hydrate (K-115)

  • 96-well culture plates

  • BrdU Cell Proliferation Assay Kit

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Isolate primary HCECs using a standard protocol (e.g., two-step peel and digest method).[6]

    • Culture HCECs in a suitable growth medium.

    • Seed the HCECs into a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations ranging from 0.3 µM to 100 µM in the culture medium.[10]

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate the plate for 48 hours.[10]

  • BrdU Proliferation Assay:

    • Following the 48-hour treatment, perform a BrdU incorporation assay according to the manufacturer's instructions.

    • Briefly, this involves incubating the cells with BrdU for a specified period, followed by fixation, permeabilization, and detection of incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme.

    • Measure the absorbance using a microplate reader to quantify cell proliferation.

HCEC_Protocol start Start isolate Isolate Primary HCECs start->isolate culture Culture HCECs isolate->culture seed Seed 5,000 cells/well in 96-well plate culture->seed incubate_24h Incubate 24h seed->incubate_24h treat Treat with this compound (0.3 - 100 µM) incubate_24h->treat incubate_48h Incubate 48h treat->incubate_48h brdu_assay Perform BrdU Proliferation Assay incubate_48h->brdu_assay measure Measure Absorbance brdu_assay->measure end End measure->end

Caption: Experimental workflow for HCEC proliferation assay with this compound.

Primary Trabecular Meshwork (TM) Cell Culture and Morphological Analysis

Objective: To observe the morphological changes in primary TM cells induced by this compound.

Materials:

  • Primary Trabecular Meshwork Cells (e.g., from monkey or human donor eyes)

  • TM cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride hydrate (K-115)

  • Culture dishes or plates

  • Phase-contrast microscope

  • Phalloidin stain for F-actin

  • DAPI stain for nuclei

  • Fluorescence microscope

Protocol:

  • Cell Culture:

    • Isolate primary TM cells from donor eyes using established methods.[19]

    • Culture the cells in TM cell culture medium until they reach a semi-confluent state.[13]

  • This compound Treatment:

    • Prepare this compound solutions in culture medium at concentrations of 1 µmol/L and 10 µmol/L.[13]

    • Treat the semi-confluent TM cells with the this compound-containing medium.

    • Observe the cells under a phase-contrast microscope at various time points (e.g., 30 and 60 minutes) to monitor for morphological changes such as cell retraction and rounding.[13]

  • Actin Cytoskeleton Staining:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

    • Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope to observe changes in the actin cytoskeleton.

Primary Retinal Ganglion Cell (RGC) Culture and Neuroprotection Assay

Objective: To evaluate the neuroprotective effect of this compound on primary RGCs under oxidative stress.

Materials:

  • Primary Rat Retinal Ganglion Cells

  • RGC culture medium

  • Antioxidant-free RGC culture medium

  • This compound hydrochloride hydrate (K-115)

  • Culture plates coated with poly-D-lysine and laminin

  • Calcein-AM for cell viability assessment

  • Fluorescence microscope

Protocol:

  • RGC Isolation and Culture:

    • Isolate primary RGCs from neonatal rat retinas using a two-step immunopanning method.[16]

    • Culture the purified RGCs on coated plates in RGC culture medium for 72 hours to allow for neurite extension.[16]

  • Induction of Oxidative Stress and this compound Treatment:

    • After 72 hours, replace the culture medium with antioxidant-free medium to induce oxidative stress.

    • Simultaneously, treat the cells with this compound at concentrations ranging from 0.1 µM to 100 µM.[15][16] Include a control group with antioxidant-free medium only.

    • Incubate for an additional 24 hours.[16]

  • Cell Viability Assessment:

    • After the 24-hour treatment period, incubate the cells with Calcein-AM, a fluorescent dye that stains live cells.

    • Count the number of viable (green fluorescent) RGCs in multiple fields of view using a fluorescence microscope.

    • Compare the number of surviving RGCs in the this compound-treated groups to the oxidative stress control group to determine the neuroprotective effect.[15]

Conclusion

This compound is a valuable research tool for modulating the Rho/ROCK signaling pathway in primary cell cultures. The optimal concentration is cell-type specific and dependent on the desired outcome. For promoting proliferation of HCECs, a concentration range of 0.3-30 µM appears effective. For inducing morphological changes in TM cells, 1-10 µmol/L is recommended. For neuroprotection of RGCs, concentrations of 10-100 µM have shown significant efficacy. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific primary cell culture models. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type.

References

Protocol for Topical Administration of Ripasudil in Mice: Application Notes for Ocular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a promising therapeutic agent in ophthalmic research.[1] Its primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular functions including cell adhesion, migration, proliferation, and apoptosis.[2][3] This document provides a comprehensive protocol for the topical administration of this compound in mouse models, based on established experimental data. It includes detailed methodologies for different research applications, a summary of quantitative data, and a visualization of the key signaling pathway. This guide is intended to assist researchers in designing and executing studies involving topical this compound application in mice for conditions such as glaucoma, optic nerve injury, and corneal wound healing.

Data Presentation

The following tables summarize the quantitative data from various studies on the topical application of this compound in mice.

Table 1: this compound Concentration and Dosage in Mouse Models

Mouse ModelThis compound ConcentrationAdministration VolumeFrequencyReference
Normal Tension Glaucoma (EAAC1 KO mice)0.4% and 2%5 µLOnce daily[4][5]
Microbead-induced Glaucoma2%5 µLOnce daily[6][7]
Corneal Epithelial Wound Healing0.4%10 µLEvery 6 hours[8]
Optic Nerve CrushNot specified in detailTopical applicationNot specified in detail[9]

Table 2: Observed Effects of Topical this compound in Mice

Mouse ModelKey FindingsReference
Normal Tension GlaucomaReduced intraocular pressure (IOP), ameliorated retinal degeneration, improved visual function, and suppressed retinal ganglion cell (RGC) death.[4][5][4][5]
Microbead-induced GlaucomaNeuroprotective effects on optic nerve astrocytes and reduced RGC loss.[6][7][6][7]
Corneal Epithelial Wound HealingPromoted wound healing of the corneal epithelium by enhancing cell proliferation.[8][10][8][10]
Optic Nerve CrushSuppressed RGC death and promoted optic nerve regeneration.[9][9]

Experimental Protocols

Protocol for Glaucoma and Optic Nerve Injury Models

This protocol is adapted from studies on normal tension glaucoma and microbead-induced glaucoma in mice.[4][5][6][7]

Materials:

  • This compound hydrochloride (commercially available as Glanatec® 0.4% ophthalmic solution or can be prepared from powder).[1]

  • Phosphate-buffered saline (PBS) or Balanced Salt Solution (BSS) as a vehicle control.[4][7]

  • Micropipette and sterile tips.

  • Mouse strain appropriate for the disease model (e.g., EAAC1 knockout mice for normal tension glaucoma, CD1 or C57BL/6 for microbead injection).[4][6][7]

Procedure:

  • Preparation of this compound Solution:

    • For a 2% solution, dissolve this compound hydrochloride powder in sterile PBS or BSS. Ensure the pH is adjusted to approximately 7.3 to prevent corneal damage.[7]

    • The 0.4% solution is commercially available.

  • Animal Handling:

    • Gently restrain the mouse to allow access to the eye. Anesthesia may be used if necessary, but ensure it does not interfere with the experimental outcomes.

  • Topical Administration:

    • Using a micropipette, carefully instill a 5 µL drop of the this compound solution (0.4% or 2%) or vehicle control onto the cornea of one eye.[4][5][7]

    • Administer the eye drops once daily for the duration of the experiment.[4][5][7]

  • Monitoring and Analysis:

    • Monitor intraocular pressure (IOP) using a tonometer at baseline and at specified time points after administration.[4][7]

    • Assess retinal structure and function using methods such as optical coherence tomography (OCT) and electroretinography (ERG).[4][5]

    • Perform histological analysis of retinal ganglion cell (RGC) survival and optic nerve integrity at the end of the study.[4][5]

Protocol for Corneal Epithelial Wound Healing Model

This protocol is based on studies investigating the effect of this compound on corneal epithelial repair.[8][10][11]

Materials:

  • This compound hydrochloride (0.4% ophthalmic solution).

  • Phosphate-buffered saline (PBS) as a vehicle control.

  • Surgical blade or corneal epithelial debridement tool.

  • Fluorescein dye.

  • Imaging system to capture corneal images.

  • C57BL/6 mice.[8][10]

Procedure:

  • Creation of Corneal Epithelial Defect:

    • Anesthetize the mouse.

    • Create a standardized circular epithelial defect (e.g., 2.0 mm in diameter) in the central cornea using a surgical blade.[8][11]

  • Topical Administration:

    • Immediately after creating the wound, instill 10 µL of 0.4% this compound solution or PBS into the affected eye.[8]

    • Repeat the administration every 6 hours.[8]

  • Wound Healing Assessment:

    • At designated time points (e.g., 6, 12, 24 hours), stain the cornea with fluorescein dye to visualize the epithelial defect.

    • Capture images of the cornea and measure the area of the remaining defect using image analysis software (e.g., ImageJ).[11]

    • Calculate the rate of wound healing as the percentage reduction in the defect area over time.

  • Cell Proliferation Analysis (Optional):

    • In a subset of animals, assess cell proliferation in the healing corneal epithelium using methods like BrdU incorporation and immunostaining for proliferation markers (e.g., Ki67).[12]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its topical administration in mice.

Ripasudil_Signaling_Pathway This compound This compound ROCK ROCK (Rho-kinase) This compound->ROCK Inhibits RhoA RhoA RhoA->ROCK Activates Downstream Downstream Effectors ROCK->Downstream p38_MAPK p38 MAPK Phosphorylation Downstream->p38_MAPK Cofilin Cofilin Phosphorylation Downstream->Cofilin CRMP2 CRMP2 Phosphorylation Downstream->CRMP2 Cell_Death Neural Cell Death p38_MAPK->Cell_Death Axon_Regen Inhibition of Axon Regeneration Cofilin->Axon_Regen CRMP2->Axon_Regen

Caption: this compound inhibits ROCK, blocking downstream signaling that promotes cell death and inhibits axon regeneration.

Experimental_Workflow Start Start: Select Mouse Model Disease_Induction Induce Disease/ Injury Model Start->Disease_Induction Treatment_Group Topical this compound Administration Disease_Induction->Treatment_Group Control_Group Topical Vehicle Administration Disease_Induction->Control_Group Monitoring In-life Monitoring (e.g., IOP, Imaging) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis (Histology, Molecular) Monitoring->Endpoint Data_Analysis Data Analysis & Conclusion Endpoint->Data_Analysis

Caption: A generalized workflow for in vivo studies of topical this compound in mouse models of ocular disease.

Conclusion

This document provides a standardized protocol and relevant data for the topical administration of this compound in mouse models of ocular diseases. By offering detailed methodologies and summarizing key findings, it aims to facilitate the design of robust and reproducible preclinical studies. The visualization of the underlying signaling pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these research protocols. Adherence to these guidelines will help ensure consistency and comparability of results across different studies, ultimately accelerating the translation of this compound's therapeutic potential from the laboratory to clinical applications.

References

Application Notes & Protocols: Utilizing Ripasudil in Combination with Prostaglandin Analogs for Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, clinical efficacy, and experimental protocols for studying the combination of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and prostaglandin (PG) analogs in the context of glaucoma and ocular hypertension (OHT) research.

Introduction: The Rationale for Combination Therapy

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and its reduction is the mainstay of treatment.[1] Pharmacological intervention targets the dynamics of aqueous humor, the fluid that maintains eye pressure.

  • This compound (A ROCK Inhibitor): This agent lowers IOP by increasing the outflow of aqueous humor through the conventional (trabecular) pathway.[2][3] It acts directly on the trabecular meshwork and Schlemm's canal, inducing cytoskeletal changes that reduce resistance to fluid flow.[4][5]

  • Prostaglandin Analogs (e.g., Latanoprost, Travoprost): These are often first-line treatments that primarily enhance aqueous humor outflow through the uveoscleral pathway, a secondary route.[6][7][8]

The distinct mechanisms of action of this compound and prostaglandin analogs provide a strong basis for combination therapy. By targeting both the conventional and uveoscleral outflow pathways simultaneously, this approach can achieve a more significant IOP reduction than monotherapy alone, which is crucial for patients with inadequately controlled glaucoma.[4][5]

Mechanism of Action & Signaling Pathways

The synergistic effect of combining this compound and prostaglandin analogs stems from their complementary actions on the two primary aqueous humor outflow pathways.

2.1 this compound and the Conventional Outflow Pathway this compound is a highly selective inhibitor of ROCK-1 and ROCK-2.[4] In the trabecular meshwork, the Rho/ROCK signaling pathway is crucial for regulating cell contractility and actin cytoskeleton organization. ROCK activation leads to increased actin stress fibers and cell contraction, which increases the resistance to aqueous outflow. This compound inhibits this cascade, leading to the depolymerization of actin, relaxation of trabecular meshwork cells, and increased permeability of Schlemm's canal, thereby enhancing conventional outflow.[3][4][5]

Caption: this compound's inhibition of the Rho/ROCK pathway.

2.2 Prostaglandin Analogs and the Uveoscleral Outflow Pathway Prostaglandin F2α analogs like latanoprost bind to FP receptors in the ciliary muscle. This activation is believed to upregulate the expression of matrix metalloproteinases (MMPs).[6] MMPs remodel the extracellular matrix within the ciliary muscle and sclera, widening the connective tissue-filled spaces.[7] This remodeling reduces hydraulic resistance and facilitates the drainage of aqueous humor through the uveoscleral pathway.[6][9]

PG_Pathway cluster_CM Ciliary Muscle Cell PG_Analog Prostaglandin Analog (e.g., Latanoprost) FP_Receptor FP Receptor PG_Analog->FP_Receptor Binds & Activates MMPs Matrix Metalloproteinases (MMPs) Upregulation FP_Receptor->MMPs ECM_Remodel Extracellular Matrix Remodeling MMPs->ECM_Remodel Uveoscleral_Res Reduced Uveoscleral Outflow Resistance ECM_Remodel->Uveoscleral_Res Outflow_Inc Increased Uveoscleral Outflow Uveoscleral_Res->Outflow_Inc IOP_Dec Decreased IOP Outflow_Inc->IOP_Dec

Caption: Prostaglandin analog's effect on uveoscleral outflow.

2.3 Logical Relationship of Dual-Target Therapy The combination of this compound and a prostaglandin analog creates a dual-pronged attack on elevated IOP by enhancing both major outflow pathways. This comprehensive approach is particularly effective as the mechanisms are independent and complementary.

Dual_Pathway AH_Prod Aqueous Humor Production Conv_Outflow Conventional Outflow (Trabecular) AH_Prod->Conv_Outflow Uveo_Outflow Uveoscleral Outflow AH_Prod->Uveo_Outflow IOP Intraocular Pressure (IOP) Conv_Outflow->IOP Uveo_Outflow->IOP This compound This compound This compound->Conv_Outflow Enhances PG_Analog Prostaglandin Analog PG_Analog->Uveo_Outflow Enhances Workflow_Preclinical cluster_groups Treatment Arms Start 1. Animal Selection & Acclimatization (e.g., New Zealand Rabbits) Baseline 2. Baseline IOP Measurement (Tonometer, 3-5 days) Start->Baseline Induction 3. Induction of Ocular Hypertension (OHT) (e.g., Steroid Injection) Baseline->Induction Confirmation 4. Confirmation of Stable OHT (IOP > 22 mmHg) Induction->Confirmation Grouping 5. Randomization into Treatment Groups Confirmation->Grouping G1 Vehicle Control G2 PG Analog G3 This compound G4 PG Analog + this compound Treatment 6. Daily Topical Dosing (4 weeks) Monitoring 7. Weekly IOP & Safety Monitoring Treatment->Monitoring End 8. Final Measurements & Data Analysis Monitoring->End

References

Application Notes and Protocols for Ripasudil in Organotypic Retinal Explant Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in organotypic retinal explant cultures. This ex vivo model serves as a valuable platform for investigating the neuroprotective and cellular effects of this compound on retinal tissue, bridging the gap between in vitro cell culture and in vivo animal models.

Introduction

Organotypic retinal explant cultures maintain the complex, laminated structure of the retina outside of a living organism, offering a unique system to study cellular interactions and responses to pharmacological agents under controlled conditions.[1][2] this compound, a potent ROCK inhibitor, has demonstrated neuroprotective effects on retinal ganglion cells (RGCs) and has the potential to mitigate retinal damage in various disease models.[3][4] By applying this compound to retinal explants, researchers can elucidate its mechanisms of action and evaluate its therapeutic potential for retinopathies.

Quantitative Data Summary

The following table summarizes the neuroprotective effect of this compound on primary rat retinal ganglion cells (RGCs) under oxidative stress, providing a basis for dose-response studies in organotypic retinal explant cultures.

Treatment GroupMean Live RGC Count (± SD)Statistical Significance vs. Oxidative Stress
Normal Culture (Control)236.0 ± 21.6P < 0.01
Oxidative Stress (OS)155.0 ± 13.2-
OS + 0.1 µM this compound155.9 ± 17.1Not Significant
OS + 1 µM this compound158.9 ± 12.0Not Significant
OS + 10 µM this compound184.8 ± 26.9P < 0.05
OS + 100 µM this compound201.1 ± 24.8P < 0.01

Data extracted from a study on primary rat RGC cultures under oxidative stress conditions.[3][5][6][7]

Signaling Pathways

This compound primarily acts by inhibiting the ROCK signaling pathway, which is implicated in various cellular processes relevant to retinal health and disease.

Ripasudil_Signaling_Pathway This compound This compound ROCK ROCK (Rho-associated kinase) This compound->ROCK Inhibits CellSurvival Increased Cell Survival (Neuroprotection of RGCs) This compound->CellSurvival Promotes AxonRegen Axon Regeneration This compound->AxonRegen Promotes Downstream Downstream Effectors (e.g., MYPT-1, Cofilin) ROCK->Downstream Activates Inflammation Inflammation (e.g., NLRP3, IL-1β) Downstream->Inflammation Promotes OxidativeStress Oxidative Stress (e.g., reduced glutathione levels) Downstream->OxidativeStress Promotes

Caption: this compound's mechanism of action in retinal cells.

Experimental Protocols

Preparation of Organotypic Retinal Explant Cultures

This protocol is adapted from established methods for adult rodent retinal explant cultures.[1][8][9]

Materials:

  • Adult mice or rats

  • Dissection microscope

  • Sterile dissection tools

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • Culture medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% N2 supplement, 1 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Millicell organotypic inserts (0.4 µm pore size)

  • 6-well culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Enucleate the eyes and place them in ice-cold HBSS.

  • Under a dissection microscope, make an incision at the limbus and remove the cornea and lens.

  • Carefully peel the retina away from the retinal pigment epithelium (RPE) and sclera.

  • Transfer the isolated retina to a fresh dish with culture medium.

  • Cut the retina into four to six smaller pieces (explants).

  • Place a Millicell insert into each well of a 6-well plate containing 1-1.2 mL of pre-warmed culture medium.[10]

  • Gently place one retinal explant, photoreceptor side down, onto the surface of each Millicell insert.[1]

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Change half of the culture medium every 2-3 days.[8][10]

Application of this compound to Retinal Explants

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed culture medium (as described in 4.1)

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, and 100 µM).[3][5]

  • On the day of medium change, replace the old medium with the freshly prepared this compound-containing medium or control medium (with the same concentration of DMSO as the highest this compound concentration).

  • Continue to change the medium with the respective treatments every 2-3 days for the duration of the experiment (e.g., 7-14 days).[8]

  • At the end of the treatment period, harvest the retinal explants for analysis.

Analysis of Retinal Explants

Fixation and Sectioning:

  • Fix the retinal explants in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.[8]

  • Cryoprotect the fixed tissue by incubating in a graded series of sucrose solutions (e.g., 15% and 30%).

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut cryosections (e.g., 10-14 µm thick) for immunohistochemical analysis.

Immunohistochemistry:

  • Stain retinal sections with antibodies against specific cell markers (e.g., Brn3a for RGCs, Rhodopsin for rod photoreceptors, GFAP for glial cells) to assess cell survival and morphology.

  • Use fluorescent secondary antibodies for visualization and acquire images using a fluorescence or confocal microscope.

Cell Viability and Apoptosis Assays:

  • TUNEL Assay: To detect apoptotic cells within the retinal layers.

  • Propidium Iodide (PI) Staining: To identify dead cells.

  • Live/Dead Cell Viability Assays: Commercially available kits can be used to quantify live and dead cells.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound in organotypic retinal explant cultures.

Experimental_Workflow A Retinal Explant Preparation B Organotypic Culture A->B C This compound Treatment (Various Concentrations) B->C D Control Group (Vehicle) B->D E Tissue Harvesting and Fixation C->E D->E F Immunohistochemistry (Cell-specific markers) E->F G Apoptosis/Viability Assays (TUNEL, PI) E->G H Microscopy and Image Analysis F->H G->H I Quantitative Data Analysis H->I

Caption: Workflow for this compound application in retinal explants.

References

Application Notes and Protocols for Ripasudil in Rabbit Corneal Wound Healing Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in rabbit models of corneal wound healing. The following sections detail methodologies for both corneal endothelial and epithelial wound healing studies, summarize key quantitative data, and visualize the underlying signaling pathways and experimental workflows.

Introduction

This compound has demonstrated significant potential in promoting the healing of the cornea.[1] By inhibiting ROCK, this compound influences the actin cytoskeleton, which in turn modulates crucial cellular processes such as proliferation, migration, and adhesion—all vital for effective wound repair in both the corneal endothelium and epithelium.[1][2] Rabbit models are frequently employed in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.

I. Experimental Protocols

A. Rabbit Corneal Endothelial Wound Healing Model

This model is designed to assess the efficacy of this compound in promoting the regeneration of the corneal endothelium.

1. Animal Model:

  • Species: New Zealand white rabbits or Dutch pigmented rabbits.[3]

  • Health Status: Healthy, adult males.[4]

  • Housing: Housed in a temperature and humidity-controlled environment.[3]

  • Ethics: All animal experiments should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by an Institutional Animal Care and Use Committee.[5]

2. Creation of Corneal Endothelial Wounds:

Two primary methods are utilized:

  • Mechanical Scraping:

    • Anesthetize the rabbit.

    • To deepen the anterior chamber, the lens may be removed.[6]

    • Mechanically scrape half the area of the central corneal endothelium using a suitable instrument.[6][7]

    • Confirm the damaged area using 0.04% trypan blue staining.[6][7]

  • Transcorneal Freezing:

    • Anesthetize the rabbit.

    • Apply a liquid nitrogen-cooled probe to the central cornea for a specified duration to create a circular wound of a predefined diameter (e.g., 7 mm).[5]

3. This compound Administration:

  • Formulation: 0.4% or 0.8% this compound ophthalmic solution.[5]

  • Dosage and Frequency:

    • 0.4% this compound administered three to four times daily.[5][7]

    • 0.8% this compound administered twice daily.[5]

  • Control Group: The contralateral eye can be treated with a vehicle as a control.[5][7]

  • Duration: Treatment duration can range from 48 hours to 2 weeks, depending on the study's endpoints.[5][7]

4. Evaluation of Wound Healing:

  • Clinical Assessment:

    • Slit-lamp microscopy: To observe corneal haze and transparency.[5]

    • Specular microscopy: To evaluate corneal endothelial cell density and morphology.[8]

    • Ultrasound pachymetry: To measure central corneal thickness.[5]

  • Histological and Immunohistochemical Analysis:

    • Alizarin Red Staining: To visualize the wound area of the corneal endothelium.[5]

    • Phalloidin Staining: To examine the actin cytoskeleton.[8]

    • Immunostaining for Ki67: To assess cell proliferation.[5]

    • Immunostaining for N-cadherin and Na+/K+-ATPase: To evaluate the functional recovery of the regenerated endothelium.[9]

B. Rabbit Corneal Epithelial Wound Healing Model (Adapted Protocol)

While specific rabbit models for this compound in epithelial healing are less detailed in the literature, the following protocol can be adapted from general corneal epithelial wound healing models and endothelial studies.

1. Animal Model:

  • Utilize the same rabbit specifications as in the endothelial model.

2. Creation of Corneal Epithelial Defect:

  • Anesthetize the rabbit.

  • Create a circular epithelial defect (e.g., 2.0 mm diameter) in the central cornea using a surgical blade or a mechanical debridement tool.

3. This compound Administration:

  • Formulation: 0.4% this compound ophthalmic solution.

  • Dosage and Frequency: Administer every 6 hours.

  • Control Group: The contralateral eye can be treated with a vehicle (e.g., PBS) as a control.

  • Duration: Typically 24-48 hours, as epithelial wounds heal relatively quickly.

4. Evaluation of Wound Healing:

  • Clinical Assessment:

    • Fluorescein Staining: To measure the remaining epithelial defect area at various time points (e.g., 6, 12, 24 hours). The wound healing rate can be quantified using imaging software.

  • Histological and Immunohistochemical Analysis:

    • Immunostaining for Ki67: To evaluate proliferation in the limbal and peripheral epithelium.

    • Immunostaining for cell-cell adhesion molecules (e.g., E-cadherin): To assess the integrity of the newly formed epithelial sheet.

II. Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on this compound in rabbit corneal wound healing models.

ParameterThis compound ConcentrationAdministration FrequencyTime PointResult (this compound)Result (Control)Citation
Corneal Endothelial Wound Healing
Ki67-Positive Cells (Mechanical Scraping)0.4%3 times daily48 hours91.5 ± 2.0%52.6 ± 1.3%[5][9]
Central Corneal Thickness (Mechanical Scraping)0.4%3 times daily48 hours392.8 ± 12.6 µm1200 µm[5][7]
Ki67-Positive Cells (Transcorneal Freezing - Leading Edge)0.4%4 times daily48 hours84.4 ± 2.5%72.8 ± 4.3%[5]
Ki67-Positive Cells (Transcorneal Freezing - Leading Edge)0.8%2 times daily48 hours90.5 ± 1.7%72.8 ± 4.3%[5]
Ki67-Positive Cells (Transcorneal Freezing - Peripheral Area)0.4%4 times daily48 hours40.4 ± 2.7%33.5 ± 3.7%[5]
Ki67-Positive Cells (Transcorneal Freezing - Peripheral Area)0.8%2 times daily48 hours47.1 ± 3.1%33.5 ± 3.7%[5]
Corneal Transparency (Mechanical Scraping)0.4%3 times daily2 weeks5 out of 6 corneas transparent0 out of 6 corneas transparent[5]

III. Visualizations: Signaling Pathways and Workflows

A. Rho/ROCK Signaling Pathway in Corneal Wound Healing

The diagram below illustrates the mechanism by which this compound, as a ROCK inhibitor, influences cellular processes involved in corneal wound healing.

G cluster_stimulus External Stimuli cluster_pathway Intracellular Signaling cluster_cellular_response Cellular Response Corneal Wound Corneal Wound RhoA RhoA Corneal Wound->RhoA ROCK ROCK RhoA->ROCK Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization This compound This compound This compound->ROCK Inhibits Cell Proliferation Cell Proliferation Actin Cytoskeleton Reorganization->Cell Proliferation Cell Migration Cell Migration Actin Cytoskeleton Reorganization->Cell Migration Cell Adhesion Cell Adhesion Actin Cytoskeleton Reorganization->Cell Adhesion Wound Healing Wound Healing Cell Proliferation->Wound Healing Cell Migration->Wound Healing Cell Adhesion->Wound Healing

This compound's mechanism in corneal wound healing.
B. Experimental Workflow for Rabbit Corneal Endothelial Wound Healing

The following diagram outlines the key steps in a typical preclinical study evaluating this compound in a rabbit model of corneal endothelial injury.

G cluster_setup Phase 1: Model Creation cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation Animal Selection Animal Selection Anesthesia Anesthesia Animal Selection->Anesthesia Wound Creation Wound Creation Anesthesia->Wound Creation This compound Administration This compound Administration Wound Creation->this compound Administration Vehicle Control Vehicle Control Wound Creation->Vehicle Control Clinical Assessment Clinical Assessment This compound Administration->Clinical Assessment Vehicle Control->Clinical Assessment Histological Analysis Histological Analysis Clinical Assessment->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis

Workflow for this compound in rabbit corneal models.

Conclusion

The available data strongly support the pro-healing effects of this compound in rabbit models of corneal endothelial wounds, primarily through the stimulation of cell proliferation.[5][9] The provided protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of this compound for various corneal injuries. While protocols for epithelial wound healing are adapted, they provide a solid starting point for future investigations in this area. These application notes should serve as a valuable resource for the scientific community engaged in ophthalmic drug development.

References

Troubleshooting & Optimization

Ripasudil solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Ripasudil. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound hydrochloride hydrate is soluble in DMSO at approximately 30 mg/mL.[1] For experiments requiring an organic solvent-free solution, this compound can be dissolved directly in aqueous buffers, such as PBS (pH 7.2), although at a lower concentration of approximately 0.5 mg/mL.[1]

Q2: How should I store this compound?

A2: this compound hydrochloride hydrate as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is recommended to store it in a tightly sealed container.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For optimal results, it is best to prepare fresh aqueous solutions for each experiment.

Q4: Can I prepare a stock solution of this compound in water?

A4: Yes, this compound hydrochloride hydrate is soluble in water.[2] However, for higher concentration stock solutions, DMSO is more suitable.

Q5: What are the known degradation pathways for this compound?

A5: While specific degradation pathways are not extensively detailed in publicly available literature, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products. A stability-indicating HPLC method is crucial for separating these degradants from the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility limit in the specific buffer and conditions (pH, temperature).- Ensure the final concentration of this compound in the aqueous buffer is at or below its solubility limit (approx. 0.5 mg/mL in PBS, pH 7.2).- If a higher concentration is needed, consider using a co-solvent system, but be mindful of the potential effects of the co-solvent on your experimental system.- When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
Inconsistent results in biological assays. Degradation of this compound in aqueous solution.- Prepare fresh aqueous solutions of this compound for each experiment. Do not store aqueous solutions for more than one day.[1]- Protect aqueous solutions from light and extreme temperatures.
Difficulty dissolving this compound solid. The solvent being used is not optimal for the desired concentration.- For high concentrations, use DMSO.[1]- For aqueous solutions, gentle warming and vortexing can aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected peaks in HPLC analysis. Presence of impurities or degradation products.- Use a validated stability-indicating HPLC method to ensure separation of this compound from any potential impurities or degradants.- Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method.

Quantitative Data Summary

This compound Solubility Data
SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Dimethylformamide (DMF)Slightly soluble[1]
Phosphate-Buffered Saline (PBS), pH 7.20.5 mg/mL[1]
WaterSparingly soluble[2]
MethanolSlightly soluble[2]
This compound Stability Data
FormStorage ConditionStabilityReference
Crystalline Solid-20°C≥ 4 years[1]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol describes a representative method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound hydrochloride hydrate

  • Solvent of interest (e.g., PBS pH 7.2)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a validated analytical method for this compound quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound hydrochloride hydrate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the appropriate mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a representative stability-indicating reversed-phase HPLC method for the analysis of this compound and its potential degradation products. This method is based on published literature and may require optimization for specific applications.

Chromatographic Conditions:

  • Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Gradient elution with 10 mmol monopotassium phosphate buffer (pH 3.0) and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare sample solutions of this compound in a suitable diluent (e.g., mobile phase) at a known concentration.

Forced Degradation Study:

To assess the stability-indicating nature of the method, perform forced degradation studies under the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

Visualizations

This compound Mechanism of Action: ROCK Signaling Pathway

Ripasudil_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor GEF GEF Receptor->GEF Upstream Signals RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates This compound This compound This compound->ROCK Inhibits Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Increased Stiffness Actin_Stress_Fibers->Cell_Contraction GEF->RhoA_GDP GAP GAP GAP->RhoA_GTP

Caption: this compound inhibits ROCK, preventing cell contraction.

Experimental Workflow: Solubility Determination

Solubility_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48 hours) Add_Excess->Equilibrate Settle_Filter Settle excess solid and filter supernatant Equilibrate->Settle_Filter Dilute Dilute filtered sample Settle_Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining this compound's solubility.

Logical Relationship: Troubleshooting this compound Precipitation

Precipitation_Troubleshooting Precipitation Precipitation Observed Check_Concentration Is concentration > solubility limit? Precipitation->Check_Concentration Reduce_Concentration Reduce this compound concentration Check_Concentration->Reduce_Concentration Yes Check_Dilution Was DMSO stock added too quickly? Check_Concentration->Check_Dilution No Resolved Issue Resolved Reduce_Concentration->Resolved Slow_Dilution Add stock solution slowly with vortexing Check_Dilution->Slow_Dilution Yes Consider_Cosolvent Consider using a co-solvent Check_Dilution->Consider_Cosolvent No Slow_Dilution->Resolved Consider_Cosolvent->Resolved

References

Overcoming Ripasudil-induced conjunctival hyperemia in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Ripasudil-induced conjunctival hyperemia in animal studies.

Troubleshooting Guide: Managing this compound-Induced Conjunctival Hyperemia

Issue: Significant conjunctival hyperemia is observed in animal models following topical administration of this compound.

Background: this compound is a potent Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor.[1][2] Its primary mechanism of action in lowering intraocular pressure (IOP) involves increasing aqueous humor outflow by relaxing the trabecular meshwork and Schlemm's canal cells.[1][2] However, this same mechanism of smooth muscle relaxation also affects the blood vessels in the conjunctiva, leading to vasodilation and subsequent hyperemia.[1][3] This is the most common adverse effect observed in both clinical and preclinical studies.[1][4]

Troubleshooting Strategy: Co-administration with an Alpha-2 Adrenergic Agonist

A promising strategy to mitigate this compound-induced conjunctival hyperemia is the co-administration of an alpha-2 adrenergic agonist, such as brimonidine. Brimonidine induces vasoconstriction, which can counteract the vasodilatory effect of this compound.[5]

Experimental Protocol: Evaluating the Efficacy of Brimonidine in Reducing this compound-Induced Conjunctival Hyperemia in Rabbits

This protocol is a synthesized methodology based on findings from various preclinical and clinical studies.

1. Animal Model:

  • Species: New Zealand White rabbits

  • Characteristics: Male or female, 2-3 kg. Animals should be healthy and free of ocular abnormalities.

  • Housing: Housed in individual cages with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.

2. Drug Formulations:

  • This compound (0.4%) ophthalmic solution

  • Brimonidine (0.1% or 0.15%) ophthalmic solution

  • Vehicle control (the formulation vehicle for this compound and/or Brimonidine)

  • Fixed-dose combination of this compound (0.4%) and Brimonidine (0.1%) if available.

3. Experimental Groups:

  • Group 1 (Control): Vehicle

  • Group 2 (this compound only): 0.4% this compound

  • Group 3 (Brimonidine only): 0.1% or 0.15% Brimonidine

  • Group 4 (this compound + Brimonidine): 0.4% this compound followed by 0.1% or 0.15% Brimonidine 5 minutes later.

  • Group 5 (Fixed-Dose Combination): this compound/Brimonidine fixed-dose combination.

4. Experimental Procedure:

  • Baseline Assessment: Before instillation of any eye drops, assess and record the baseline level of conjunctival hyperemia for both eyes of each rabbit.

  • Drug Administration:

    • Instill a single 50 µL drop of the assigned treatment into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

    • For Group 4, instill this compound first, and then instill Brimonidine 5 minutes later.

  • Hyperemia Assessment:

    • Assess conjunctival hyperemia at multiple time points post-instillation: 0 (baseline), 15 min, 30 min, 1 hour, 2 hours, and 4 hours.

    • Assessment can be performed using one of the following methods:

      • Visual Grading Scale (Draize Method): Score conjunctival redness on a scale of 0 to 3 (0 = normal, 1 = slight redness, 2 = moderate redness, 3 = severe, beefy redness).

      • Photographic Assessment: Capture high-resolution digital images of the conjunctiva at each time point. Hyperemia can then be scored from the images by trained, masked observers using a standardized grading scale.

      • Quantitative Image Analysis: Utilize specialized software to quantify the percentage of red pixels in a defined area of the conjunctival image.

5. Data Analysis:

  • Compare the mean hyperemia scores or percentage of redness between the treatment groups at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

  • A statistically significant reduction in hyperemia in the this compound + Brimonidine group compared to the this compound only group would indicate a successful mitigation of the side effect.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced conjunctival hyperemia?

A1: this compound is a Rho-kinase (ROCK) inhibitor. ROCK plays a crucial role in maintaining smooth muscle contraction. By inhibiting ROCK, this compound causes relaxation of the smooth muscle cells in the walls of the conjunctival blood vessels. This leads to vasodilation and increased blood flow, which manifests as conjunctival hyperemia (redness).[1][3]

Q2: How long does this compound-induced conjunctival hyperemia typically last in animal models?

A2: The hyperemia is generally transient. In both human and animal studies, it tends to peak within 15-30 minutes after administration and resolves within 2 to 4 hours.[3][6]

Q3: Are there any other strategies to reduce this compound-induced conjunctival hyperemia besides co-administration with brimonidine?

A3: Currently, the co-administration of an alpha-2 adrenergic agonist like brimonidine is the most well-documented and effective strategy.[5] Future research may explore novel formulations of this compound with reduced vasodilatory effects or the development of more targeted ROCK inhibitors.

Q4: Can the conjunctival hyperemia associated with this compound be indicative of a more severe ocular inflammatory response?

A4: While conjunctival hyperemia is a sign of inflammation, in the case of this compound, it is primarily a direct pharmacological effect of vasodilation and not typically associated with a broader, more severe inflammatory cascade.[1][7] However, it is always important to monitor for other signs of ocular irritation, such as chemosis (swelling), discharge, or corneal changes.

Q5: Does the severity of conjunctival hyperemia correlate with the IOP-lowering efficacy of this compound?

A5: There is no direct evidence to suggest that the degree of hyperemia correlates with the IOP-lowering effect. The two effects are consequences of ROCK inhibition in different tissues (conjunctival blood vessels vs. trabecular meshwork).

Data Presentation

Table 1: Incidence and Characteristics of this compound-Induced Conjunctival Hyperemia in Clinical Studies

Study PopulationThis compound ConcentrationIncidence of Conjunctival HyperemiaOnset and Duration
Healthy Volunteers0.4%~100%Peaks at 5-15 minutes, resolves within 2 hours[6]
Glaucoma Patients0.4%>60%Peaks at 10-15 minutes, median offset time of 90 minutes[3][8]

Table 2: Comparative Conjunctival Hyperemia Scores with this compound and this compound-Brimonidine Fixed-Dose Combination (RBFC) in a Human Crossover Study

TreatmentTime PointMean Palpebral Hyperemia Score (± SD)Mean Bulbar Hyperemia Score (± SD)
RBFC15 min0.7 ± 0.8-
This compound15 min1.4 ± 0.6-
RBFC1 hour0.3 ± 0.40.4 ± 0.5
This compound1 hour0.9 ± 0.70.9 ± 0.5
Data adapted from a study in healthy adult men. Scores were significantly lower with RBFC compared to this compound alone at these time points.[5]

Visualizations

Ripasudil_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain Relaxation Relaxation MLC->Relaxation Contraction Contraction MLC_P->Contraction This compound This compound This compound->ROCK Inhibits

Caption: this compound's mechanism of action leading to vasodilation.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Model Select New Zealand White Rabbits Acclimation Acclimate for 1 Week Animal_Model->Acclimation Groups Assign to Treatment Groups: - Vehicle - this compound - Brimonidine - this compound + Brimonidine Acclimation->Groups Baseline Baseline Hyperemia Assessment (Time 0) Groups->Baseline Dosing Administer Topical Eye Drops Baseline->Dosing Post_Dosing_Assessment Assess Hyperemia at: 15m, 30m, 1h, 2h, 4h Dosing->Post_Dosing_Assessment Data_Collection Record Hyperemia Scores Post_Dosing_Assessment->Data_Collection Statistics Statistical Analysis (e.g., ANOVA) Data_Collection->Statistics Comparison Compare Hyperemia Between Groups Statistics->Comparison

Caption: Experimental workflow for assessing hyperemia mitigation.

Combined_Action This compound This compound Conjunctival_Vessels Conjunctival_Vessels This compound->Conjunctival_Vessels ROCK Inhibition Brimonidine Brimonidine Brimonidine->Conjunctival_Vessels α2-Adrenergic Agonism Vasodilation Vasodilation Conjunctival_Vessels->Vasodilation Leads to Vasoconstriction Vasoconstriction Conjunctival_Vessels->Vasoconstriction Leads to Net_Effect Reduced Hyperemia Vasodilation->Net_Effect Vasoconstriction->Net_Effect

Caption: Opposing actions of this compound and Brimonidine on blood vessels.

References

Ripasudil Off-Target Effects in Long-Term Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Ripasudil in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary on-target effects are the modulation of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.[1][2] In ophthalmology, this mechanism is utilized to increase aqueous humor outflow and reduce intraocular pressure.[3]

Q2: What are the known off-target effects of this compound observed in cell culture?

A2: The most commonly reported off-target effects in cell culture include:

  • Transient Morphological Changes: Particularly in corneal endothelial cells, this compound can cause temporary alterations in cell shape, such as indistinct cell borders and the appearance of pseudo-guttae. These changes are typically reversible.[4][5][6]

  • Modulation of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to influence EMT, a process where epithelial cells acquire mesenchymal characteristics. It can suppress TGF-β-induced EMT and promote the reverse process, Mesenchymal-Epithelial Transition (MET).

  • Effects on Cell Proliferation and Viability: Depending on the cell type and concentration, this compound can influence cell proliferation and viability. For instance, it has been shown to promote the proliferation of corneal endothelial cells.[7]

  • Alterations in Gene Expression: this compound can alter the expression of genes involved in extracellular matrix organization, cell adhesion, and cell cycle progression.

  • Impact on Tight Junctions: this compound can disrupt the cellular localization of tight junction proteins like ZO-1 in Schlemm's canal endothelial cells.[8]

Q3: Is this compound cytotoxic in long-term cell culture?

A3: this compound generally exhibits low cytotoxicity at typical experimental concentrations (e.g., up to 20 µM in human trabecular meshwork cells). However, prolonged exposure to high concentrations may impact cell viability, and it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experiment duration.

Q4: How selective is this compound for ROCK kinases?

A4: this compound is a highly selective ROCK inhibitor. Its inhibitory activity against other kinases is significantly lower. For detailed quantitative data, please refer to the Kinase Inhibition Profile table below.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected Changes in Cell Morphology This compound's primary effect is on the actin cytoskeleton, which can lead to alterations in cell shape. This is a known on-target effect that can be considered an off-target effect in non-target cell types.- Confirm Reversibility: If the morphological changes are a concern, wash out the this compound and culture the cells in a drug-free medium to see if they revert to their original phenotype. The effects on corneal endothelial cells are known to be transient.[4][5][6] - Titrate Concentration: Reduce the concentration of this compound to the lowest effective dose for your experiment. - Characterize the Changes: Use immunofluorescence to stain for key cytoskeletal (e.g., F-actin) and adhesion molecules to understand the nature of the morphological changes.
Cell Detachment Inhibition of ROCK can affect cell adhesion by altering focal adhesions and stress fibers.[9]- Optimize Coating of Cultureware: Ensure culture plates are adequately coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell attachment. - Use a Lower Concentration: High concentrations of ROCK inhibitors can lead to excessive disruption of the cytoskeleton and subsequent detachment. - Gradual Adaptation: If possible, gradually introduce this compound to the culture medium to allow cells to adapt.
Decreased Cell Viability or Proliferation While generally not highly cytotoxic, prolonged exposure to this compound, especially at higher concentrations, could negatively impact the viability and proliferation of certain cell types.- Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line using assays like MTT or CCK-8.[10] - Intermittent Dosing: Consider a dosing regimen with drug-free periods to allow cells to recover. - Check for Apoptosis: Use assays like Annexin V staining to determine if the decreased viability is due to apoptosis.[1]
Altered Differentiation Status (e.g., EMT) This compound can interfere with signaling pathways that regulate cell differentiation, such as the TGF-β pathway.- Analyze Differentiation Markers: Use qPCR or Western blotting to analyze the expression of key epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin) markers. - Investigate TGF-β Signaling: If EMT is suspected, examine the phosphorylation status of key TGF-β pathway components like SMAD2/3.

Quantitative Data

This compound Kinase Inhibition Profile
KinaseIC50 (µM)Reference(s)
ROCK1 0.051
ROCK2 0.019
PKACα 2.1
PKC 27
CaMKIIα 0.37

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline. Optimal conditions, including this compound concentration and treatment duration, should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound hydrochloride hydrate

  • Appropriate solvent (e.g., DMSO or sterile water, check manufacturer's instructions)

  • Complete cell culture medium for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the recommended solvent. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM, 10 µM, 30 µM).

  • Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of this compound. For long-term experiments, change the medium with fresh this compound-containing medium every 2-3 days.

  • Controls: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) in your experiments.

  • Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).

Assessing Epithelial-Mesenchymal Transition (EMT)

1. Immunofluorescence Staining for EMT Markers:

  • Seed cells on coverslips in a 24-well plate and treat with this compound and/or a known EMT inducer like TGF-β1.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with primary antibodies against an epithelial marker (e.g., E-cadherin) and a mesenchymal marker (e.g., Vimentin).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the coverslips and visualize using a fluorescence microscope.

2. Western Blotting for EMT Markers:

  • Lyse the treated and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

3. Cell Migration Assay (Wound Healing/Scratch Assay):

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add a medium containing this compound or control.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the rate of wound closure.

Signaling Pathways and Experimental Workflows

This compound's Effect on the Rho/ROCK Signaling Pathway

Ripasudil_Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Promotes Cell_Contraction Cell Contraction & Morphological Changes Actin_Stress_Fibers->Cell_Contraction

Caption: this compound inhibits ROCK, preventing MLC phosphorylation and actin stress fiber formation.

Experimental Workflow for Investigating this compound's Off-Target Effects

Ripasudil_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cell Line Selection (e.g., Corneal Endothelial, RPE) Dose_Response Dose-Response Assay (e.g., MTT, CCK-8) Cell_Culture->Dose_Response Treatment Long-Term Culture with This compound (and Controls) Dose_Response->Treatment Morphology Morphological Analysis (Phase Contrast, Immunofluorescence) Treatment->Morphology Viability Viability/Proliferation Assays (e.g., Trypan Blue, BrdU) Treatment->Viability Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression EMT_Analysis EMT/MET Assessment (Migration Assays, Marker Expression) Treatment->EMT_Analysis

Caption: Workflow for assessing this compound's long-term off-target effects in cell culture.

Crosstalk between this compound/ROCK and TGF-β Signaling

Ripasudil_TGFb_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus TGFb_Receptor TGF-β Receptor SMAD2_3 SMAD2/3 TGFb_Receptor->SMAD2_3 Phosphorylates RhoA RhoA TGFb_Receptor->RhoA Activates (non-canonical) TGFb TGF-β TGFb->TGFb_Receptor SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex EMT_Genes EMT-related Gene Transcription (e.g., SNAIL, SLUG) SMAD_Complex->EMT_Genes Promotes ROCK ROCK RhoA->ROCK Activates Fibrosis Fibrosis & ECM Deposition ROCK->Fibrosis Promotes This compound This compound This compound->ROCK Inhibits EMT_Genes->Fibrosis

Caption: this compound can inhibit the pro-fibrotic effects of TGF-β by blocking ROCK activity.

References

Ripasudil Experimental Efficacy: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistencies in the efficacy of Ripasudil in experimental models. This resource offers detailed FAQs, troubleshooting guides, and experimental protocols to ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] Its primary mechanism of action in the eye is to increase the outflow of aqueous humor through the trabecular meshwork and Schlemm's canal, which in turn reduces intraocular pressure (IOP).[1][2] It achieves this by inducing cytoskeletal changes in the trabecular meshwork cells, leading to their relaxation and reduced resistance to fluid flow.[1][2]

Q2: What are the two main isoforms of ROCK, and does this compound target both?

The two main isoforms of ROCK are ROCK-1 and ROCK-2. This compound is a potent inhibitor of both isoforms, with IC50 values of 0.051 µmol/L for ROCK-1 and 0.019 µmol/L for ROCK-2.[1][2]

Q3: Besides IOP reduction, what are other reported effects of this compound in experimental models?

Beyond its primary IOP-lowering effect, this compound has demonstrated several other biological activities in preclinical studies, including:

  • Neuroprotection: It has been shown to protect retinal ganglion cells from cell death in models of glaucoma and optic nerve injury.[2][3]

  • Anti-inflammatory effects: this compound can suppress inflammatory responses in the eye.

  • Wound healing: It has been observed to promote corneal endothelial cell proliferation and wound healing.

  • Anti-scarring effects: this compound may inhibit excessive fibrosis following glaucoma filtration surgery.[1]

Q4: What are the common animal models used to study this compound's efficacy?

This compound has been evaluated in a variety of animal models, including:

  • Rabbits

  • Mice (including specific glaucoma models like EAAC1 knockout mice)[3]

  • Porcine models of pigmentary glaucoma

  • Monkeys

The choice of model can significantly impact the observed efficacy and is a potential source of inconsistency.

Troubleshooting Guide for Inconsistent this compound Efficacy

This guide addresses common issues that can lead to variable or unexpected results in experiments involving this compound.

Problem Potential Cause Recommended Solution
Little to no reduction in Intraocular Pressure (IOP) 1. Improper Drug Formulation/Stability: this compound solution may have degraded.- Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of stock solutions (e.g., at -20°C for long-term storage). - Verify the pH of the final formulation; a pH of around 7.3 has been used in some studies to avoid corneal damage.
2. Inadequate Drug Delivery: Insufficient drug reaching the target tissue.- For topical administration, ensure a consistent drop volume (e.g., 5 µL) is delivered directly to the cornea. - Consider alternative administration routes like intravitreal or systemic injection if topical delivery is a concern, but be aware of potential systemic effects.
3. Animal Model Resistance/Variability: The chosen animal model may be less responsive to ROCK inhibitors.- Research the specific animal model's trabecular meshwork physiology. - Consider using a different, well-validated model for glaucoma research. - Ensure consistency in animal strain, age, and sex.
4. Incorrect Dosage: The concentration of this compound may be too low.- Perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions. - Concentrations ranging from 0.4% to 2% have been used in topical applications in mice.[3]
High Variability in Results Between Subjects 1. Inconsistent Administration Technique: Variation in how the drug is administered.- Standardize the administration procedure for all animals. - For topical application, ensure the same person administers the drops to minimize variability.
2. Biological Variability: Natural differences in physiology between individual animals.- Increase the sample size (n) to improve statistical power and account for individual variations. - Ensure proper randomization of animals to different treatment groups.
3. Underlying Health Conditions: Undiagnosed health issues in some animals may affect drug response.- Perform a thorough health check of all animals before starting the experiment. - Exclude any animals that show signs of illness.
Unexpected Side Effects (e.g., Corneal Damage) 1. Improper Formulation pH: The pH of the this compound solution may be irritating to the cornea.- Adjust the pH of the this compound solution to a physiologically compatible level (around 7.3) using NaOH.
2. High Concentration or Frequent Dosing: Excessive drug application can lead to local toxicity.- Re-evaluate the dosage and administration frequency. - Observe animals closely for any signs of ocular irritation.
Discrepancy with Published Data 1. Differences in Experimental Protocols: Minor variations in methodology can lead to different outcomes.- Carefully compare your protocol with the published literature. Pay close attention to details such as drug formulation, administration route, animal model specifics, and endpoint measurements. - Contact the authors of the original study for clarification if necessary.
2. Different Outcome Measures: The endpoints being measured may not be directly comparable.- Ensure that the methods for measuring outcomes (e.g., IOP measurement technique) are consistent with the literature.

Key Experimental Protocols

Topical Administration of this compound in a Mouse Model of Glaucoma

This protocol is adapted from studies investigating the neuroprotective effects of this compound.

Materials:

  • This compound hydrochloride

  • Balanced Salt Solution (BSS)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Micropipette and sterile tips

  • pH meter

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound hydrochloride in BSS to the desired concentration (e.g., 0.4% or 2%).

    • Adjust the pH of the solution to 7.3 by adding small amounts of NaOH.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment.

  • Animal Handling:

    • Use an appropriate mouse model for glaucoma (e.g., EAAC1 knockout mice).[3]

    • Acclimatize the animals to the experimental conditions.

  • Drug Administration:

    • Gently restrain the mouse.

    • Using a micropipette, deliver a single 5 µL drop of the this compound solution directly onto the center of the cornea.

    • Administer once daily or as required by the experimental design.

  • Outcome Measures:

    • Measure IOP at baseline and at various time points after administration using a tonometer suitable for mice.

    • Assess retinal ganglion cell survival using techniques like retrograde labeling or immunohistochemistry.

    • Evaluate visual function using methods such as multifocal electroretinograms.[3]

In Vitro Assessment of this compound's Effect on Trabecular Meshwork Cells

This protocol outlines a general procedure to study the cellular effects of this compound.

Materials:

  • Primary or immortalized trabecular meshwork (TM) cells

  • Cell culture medium and supplements

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Reagents for immunofluorescence staining (e.g., phalloidin for F-actin)

  • Microscope with fluorescence capabilities

Procedure:

  • Cell Culture:

    • Culture TM cells in appropriate culture dishes until they reach the desired confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the cell culture medium.

    • Treat the TM cells with the this compound-containing medium for the specified duration.

  • Analysis of Cytoskeletal Changes:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the F-actin filaments with fluorescently labeled phalloidin.

    • Visualize the cells under a fluorescence microscope to observe changes in cell shape and actin cytoskeleton organization.

Signaling Pathways and Workflows

This compound Signaling Pathway

Ripasudil_Signaling_Pathway This compound This compound ROCK Rho-associated kinase (ROCK) This compound->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates MLCP->pMLC Dephosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers TM_Contraction Trabecular Meshwork Contraction Actin_Stress_Fibers->TM_Contraction Aqueous_Outflow Increased Aqueous Humor Outflow TM_Contraction->Aqueous_Outflow Reduces IOP Decreased Intraocular Pressure (IOP) Aqueous_Outflow->IOP

Caption: this compound inhibits ROCK, leading to increased aqueous outflow and reduced IOP.

Experimental Workflow for Troubleshooting Inconsistent this compound Efficacy

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Observed Check_Formulation Verify Drug Formulation & Stability Start->Check_Formulation Check_Protocol Review Experimental Protocol Check_Formulation->Check_Protocol No Issue Prepare_Fresh Prepare Fresh this compound Solution Check_Formulation->Prepare_Fresh Issue Found Check_Model Assess Animal Model Suitability Check_Protocol->Check_Model No Issue Standardize_Admin Standardize Administration Technique Check_Protocol->Standardize_Admin Inconsistency Found Increase_N Increase Sample Size (n) Check_Model->Increase_N High Variability Dose_Response Conduct Dose-Response Study Check_Model->Dose_Response Low Efficacy Re_evaluate Re-evaluate and Repeat Experiment Prepare_Fresh->Re_evaluate Standardize_Admin->Re_evaluate Increase_N->Re_evaluate Dose_Response->Re_evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

References

Controlling for Ripasudil's effects on vascular smooth muscle in perfusion studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripasudil in perfusion studies. The information is designed to help control for this compound's effects on vascular smooth muscle and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on vascular smooth muscle?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2][3][4][5] ROCK plays a crucial role in the regulation of smooth muscle contraction.[6] By inhibiting ROCK, this compound leads to a decrease in the phosphorylation of myosin light chain phosphatase, which in turn reduces the phosphorylation of the myosin light chain. This cascade of events results in the relaxation of vascular smooth muscle cells, leading to vasodilation.[6][7]

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to be a specific inhibitor of ROCK, with IC50 values of approximately 19 nM for ROCK2 and 51 nM for ROCK1.[1][2][3][4][5]

Q3: Is the vasodilatory effect of this compound dependent on the endothelium?

A3: Studies on isolated rabbit ciliary arteries and porcine retinal arterioles have shown that this compound-induced relaxation is not mediated through endothelium-dependent activities of nitric oxide synthase (NO-independent).[8][9] This suggests that this compound primarily acts directly on the vascular smooth muscle cells.

Q4: What is a typical effective concentration range for this compound in in vitro studies?

A4: In studies on isolated porcine retinal arterioles, this compound induced a dose-dependent relaxation in the concentration range of 10 nM to 30 µM.[9] For in vitro studies on human retinal microvascular endothelial cells, concentrations of 0.3, 3, and 30 µmol/L have been used to assess ROCK activity.[10] The optimal concentration will depend on the specific tissue and experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Vasodilation Leading to Perfusion Pressure Drop This compound concentration is too high.Start with a lower concentration (e.g., in the low nanomolar range) and perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental setup.
The tissue is highly sensitive to ROCK inhibition.Reduce the flow rate of the perfusate to maintain adequate perfusion pressure.
Inconsistent or No Vasodilatory Response This compound solution has degraded.Prepare fresh this compound solutions for each experiment. This compound is soluble in water.[4]
The vascular smooth muscle is not pre-constricted.To observe a vasodilatory effect, the vascular bed should be pre-constricted with an agent such as phenylephrine or a high-potassium solution.[8]
Issues with the perfusion apparatus.Ensure the perfusion system is free of leaks and that the drug is being delivered effectively to the tissue.
Difficulty Differentiating ROCK-Specific Effects from General Vasodilation Lack of appropriate controls.Include a positive control vasodilator that acts through a different mechanism (e.g., a nitric oxide donor like sodium nitroprusside). This will help to distinguish the specific effects of ROCK inhibition from non-specific vasodilation.
Use a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the vascular smooth muscle.
Tachyphylaxis (Decreased Response to Repeated Doses) Receptor desensitization or depletion of signaling molecules.If tachyphylaxis is observed, allow for a sufficient washout period between drug administrations. If the issue persists, consider using a single-dose protocol.

Quantitative Data

Table 1: this compound Inhibitory Activity

TargetIC50Reference
ROCK151 nM[1][2][3][4][5]
ROCK219 nM[1][2][3][4][5]

Table 2: Concentration-Dependent Relaxation of Porcine Retinal Arterioles by this compound

This compound ConcentrationMaximum % Resting Diameter (Mean ± SEM)Reference
10 nM - 30 µM160.3% ± 7.7%[9]

Experimental Protocols

Protocol 1: Isolated Blood Vessel Perfusion (Myograph)

This protocol is adapted from studies on isolated rabbit ciliary arteries and porcine retinal arterioles.[8][9]

  • Tissue Preparation:

    • Isolate the desired artery (e.g., ciliary artery, retinal arteriole) and mount it on a double myograph system.

  • Perfusion:

    • Perfuse the vessel with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

  • Pre-constriction:

    • Induce a stable contraction with a vasoconstrictor agent like a high-potassium solution or phenylephrine.

  • This compound Administration:

    • Once a stable contraction is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10 nM to 30 µM).

  • Data Acquisition:

    • Record changes in isometric force or vessel diameter using appropriate software.

  • Controls:

    • Vehicle Control: Add the vehicle used to dissolve this compound to a separate vessel preparation to control for solvent effects.

    • Positive Control: Use a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue and its ability to relax.

    • Endothelium-Dependency Test: In a parallel experiment, denude the endothelium of the blood vessel to confirm that the vasodilatory effect of this compound is endothelium-independent.

Visualizations

Ripasudil_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Vascular Smooth Muscle Cell) Vaso_agonist Vaso-constrictor Agonist GPCR GPCR Vaso_agonist->GPCR RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Relaxation Relaxation MLC->Relaxation Contraction Contraction pMLC->Contraction

Caption: this compound's mechanism of action on vascular smooth muscle.

Experimental_Workflow Start Start: Isolate Blood Vessel Mount Mount on Myograph/ Perfusion System Start->Mount Equilibrate Equilibrate with Physiological Salt Solution Mount->Equilibrate Pre_constrict Pre-constrict with Vasoconstrictor Equilibrate->Pre_constrict Add_this compound Administer this compound (Dose-Response) Pre_constrict->Add_this compound Record Record Vasodilation Add_this compound->Record Analyze Analyze Data Record->Analyze End End Analyze->End Troubleshooting_Logic Start Issue: Inconsistent Vasodilation Check_Solution Is this compound Solution Fresh? Start->Check_Solution Check_Preconstriction Is Vessel Adequately Pre-constricted? Check_Solution->Check_Preconstriction Yes Prepare_Fresh Action: Prepare Fresh Solution Check_Solution->Prepare_Fresh No Check_Apparatus Is Perfusion Apparatus Working? Check_Preconstriction->Check_Apparatus Yes Adjust_Constrictor Action: Adjust Constrictor Concentration Check_Preconstriction->Adjust_Constrictor No Inspect_System Action: Inspect for Leaks/Blockages Check_Apparatus->Inspect_System No Resolved Issue Resolved Check_Apparatus->Resolved Yes Prepare_Fresh->Check_Preconstriction Adjust_Constrictor->Check_Apparatus Inspect_System->Resolved

References

Ripasudil Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to optimizing Ripasudil concentration in cell culture experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in utilizing this compound, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This resource is designed to help you navigate the complexities of adjusting this compound concentrations for various cell types to achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as K-115) is a highly selective and potent inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction.[3][4] By inhibiting ROCK, this compound leads to the disassembly of actin stress fibers and a reduction in actomyosin contractility.[4][5] This mechanism is central to its effects on various cell types.

Q2: What are the common applications of this compound in cell biology research?

Initially approved for the treatment of glaucoma and ocular hypertension by reducing intraocular pressure, this compound's applications in research have expanded significantly.[6][7] It is widely used to study processes involving the actin cytoskeleton, including:

  • Cell Migration and Wound Healing: this compound has been shown to promote wound healing in corneal endothelial cells.[8]

  • Cell Proliferation and Survival: It can enhance the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation and cryopreservation. It has also been shown to promote the proliferation of human corneal endothelial cells (HCECs).[8][9]

  • Modulation of Cell Morphology: this compound induces characteristic, transient changes in cell shape, such as cell rounding and retraction, in a variety of cell types including trabecular meshwork cells.[4][5]

  • Neuroprotection: Studies suggest this compound may have neuroprotective effects on retinal ganglion cells.[10]

Q3: How do I determine the optimal concentration of this compound for my specific cell type?

The optimal concentration of this compound is highly cell-type dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific application. Here is a general workflow to guide you:

G cluster_workflow Workflow for Determining Optimal this compound Concentration start Start: Select a range of this compound concentrations to test (e.g., 0.1 µM to 100 µM) step1 Seed cells at a consistent density in a multi-well plate start->step1 step2 Treat cells with different concentrations of this compound for a defined incubation period step1->step2 step3 Assess cell viability and cytotoxicity (e.g., MTT, CCK-8, or live/dead staining) step2->step3 step4 Evaluate the desired biological effect (e.g., morphological changes, inhibition of migration, protein expression) step3->step4 decision Is there a clear dose-response for the desired effect without significant toxicity? step4->decision end Select the lowest concentration that gives the maximal desired effect with minimal cytotoxicity decision->end Yes troubleshoot Troubleshoot: - Adjust concentration range - Vary incubation time - Check for off-target effects decision->troubleshoot No troubleshoot->step1 Refine Protocol

Fig. 1: Experimental workflow for optimizing this compound concentration.

Quantitative Data Summary

The effective concentration of this compound varies significantly across different cell types and desired outcomes. The following tables summarize reported concentrations and their observed effects.

Table 1: this compound Concentrations for Ocular Cell Types

Cell TypeConcentration RangeObserved EffectReference(s)
Human Corneal Endothelial Cells (HCECs)0.3 - 30 µMEnhanced proliferation (BrdU incorporation)[8][11][12]
Human Corneal Endothelial Cells (HCECs)10 µMNo reduction in metabolic function; protective against apoptosis[13][14]
Monkey Trabecular Meshwork (TM) Cells1 - 10 µMRetraction, rounding, and disruption of actin bundles[2][5]
Human Trabecular Meshwork (hTM) Cells1 - 100 µMReduced distribution of F-actin and fibronectin[15]
Monkey Schlemm's Canal Endothelial (SCE) Cells1 - 5 µMDecreased transendothelial electrical resistance (TEER) and increased permeability[5]
Retinal Ganglion Cells (RGCs)>10 µMIncreased viability under oxidative stress[4]

Table 2: this compound Concentrations for Other Cell Types

Cell TypeConcentration RangeObserved EffectReference(s)
Human Conjunctival Fibroblasts (HConF)Varies (dose-dependent)Suppression of TGF-β2-induced α-SMA expression[1][16]
Human Pluripotent Stem Cells (hPSCs)Not specified for this compoundGeneral ROCK inhibitors (e.g., Y-27632) used at 10 µM for survival[9]

Troubleshooting Guide

Problem 1: No observable effect at the tested concentrations.
  • Possible Cause: The concentration range may be too low for your specific cell type, or the incubation time may be too short.

  • Solution:

    • Increase Concentration: Gradually increase the concentration of this compound. Some cell types may require higher concentrations to elicit a response.

    • Extend Incubation Time: The effects of this compound on cellular processes such as gene expression or proliferation may require longer incubation periods (e.g., 24-72 hours).

    • Confirm ROCK Pathway Activity: Ensure that the ROCK signaling pathway is active in your cell line under your experimental conditions. You can assess the phosphorylation levels of ROCK substrates like Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1).

    • Positive Control: Use another well-characterized ROCK inhibitor (e.g., Y-27632) as a positive control to confirm that the pathway is druggable in your system.

Problem 2: Significant cytotoxicity or cell death is observed.
  • Possible Cause: The concentration of this compound is too high, or the cells are particularly sensitive to ROCK inhibition.

  • Solution:

    • Lower Concentration: Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).

    • Reduce Incubation Time: Shorten the exposure time to this compound.

    • Perform a Viability Assay: Use a quantitative cell viability assay such as MTT, XTT, or CCK-8 to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you establish a non-toxic working concentration range.

G cluster_troubleshooting_cytotoxicity Troubleshooting Cytotoxicity start Start: Significant cell death observed step1 Lower the concentration range of this compound start->step1 step2 Reduce the incubation time start->step2 step3 Perform a quantitative viability assay (e.g., MTT, CCK-8) step1->step3 step2->step3 step4 Determine the IC50 for cytotoxicity step3->step4 end Establish a non-toxic working concentration range for your experiments step4->end

Fig. 2: Logical steps for troubleshooting this compound-induced cytotoxicity.
Problem 3: Unexpected or transient morphological changes are observed.

  • Possible Cause: this compound's primary mechanism involves altering the actin cytoskeleton, which can lead to dramatic and sometimes transient changes in cell shape.[3][4] For example, corneal endothelial cells have been observed to show transient "guttae-like" findings.[7][17][18][19][20]

  • Solution:

    • Time-Course Experiment: Perform a time-course experiment to observe the morphological changes at different time points after this compound treatment. This will help determine if the changes are transient and when they resolve.

    • Actin Staining: Use phalloidin staining to visualize the actin cytoskeleton and confirm that the observed morphological changes are consistent with ROCK inhibition (i.e., disassembly of stress fibers).

    • Functional Assays: Couple morphological observations with functional assays to understand the implications of these changes. For example, a change in cell shape might be associated with increased cell migration or altered barrier function.

    • Reversibility: To confirm that the effect is due to this compound, wash out the compound and observe if the cells revert to their original morphology.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[21][22][23][24][25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22] Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway

G cluster_pathway Simplified Rho/ROCK Signaling Pathway extracellular Extracellular Signals (e.g., Growth Factors, LPA) rho_gef RhoGEF extracellular->rho_gef rho_gtp Rho-GTP (Active) rho_gef->rho_gtp Activates rho_gdp Rho-GDP (Inactive) rho_gtp->rho_gdp GAP rock ROCK rho_gtp->rock Activates limk LIMK rock->limk Activates mlcp MLCP rock->mlcp Inhibits mlc MLC rock->mlc Activates This compound This compound This compound->rock Inhibits cofilin Cofilin limk->cofilin Inhibits mlc_p MLC-P mlcp->mlc_p Dephosphorylates mlc->mlc_p Phosphorylates actin Actin Cytoskeleton (Stress Fibers, Contraction, Adhesion) mlc_p->actin Promotes cofilin->actin Depolymerizes cofilin_p Cofilin-P

Fig. 3: A simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

This technical support center provides a starting point for utilizing this compound in your research. Remember that protocol optimization is key, and careful observation and documentation of your results will be invaluable in fine-tuning your experiments.

References

Validation & Comparative

A Comparative Guide to Ripasudil and Y-27632: Effects on Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Ripasudil (K-115) and Y-27632, on trabecular meshwork (TM) cells. The trabecular meshwork is a critical tissue in the eye's conventional aqueous humor outflow pathway, and its cellular behavior is a key target for glaucoma therapies. Understanding the comparative effects of these ROCK inhibitors is crucial for research and the development of novel treatments for glaucoma.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Both this compound and Y-27632 function by inhibiting ROCK, a downstream effector of the small GTPase RhoA.[1] In trabecular meshwork cells, the activation of the RhoA/ROCK pathway leads to increased actin stress fiber formation, focal adhesions, and cell contractility. This heightened contractile state of TM cells is thought to increase the resistance to aqueous humor outflow, leading to elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[2] By inhibiting ROCK, this compound and Y-27632 disrupt these contractile processes, leading to a relaxation of the TM cells, a decrease in outflow resistance, and consequently, a reduction in IOP.[1][3]

Quantitative Comparison of this compound and Y-27632

The following tables summarize the available quantitative data comparing the effects of this compound and Y-27632 on key parameters related to trabecular meshwork cell function.

Table 1: In Vitro ROCK Inhibition
CompoundTargetIC50 (μmol/L)Source
This compound (K-115) ROCK-10.051[1]
ROCK-20.019[1]
Y-27632 ROCK-1Not specified in direct comparison
ROCK-2Not specified in direct comparison

Note: While a direct IC50 comparison for Y-27632 was not available in the same study, this compound is stated to be a more potent inhibitor of both ROCK-1 and ROCK-2 than Y-27632.[1] Another study reported the Ki of Y-27632 to be approximately 31.5 nM and the IC50 to be around 1738 nM.

Table 2: Effects on Schlemm's Canal Endothelial (SCE) Cell Monolayer Barrier Function

The barrier function of the endothelial cells lining Schlemm's canal, which is adjacent to the trabecular meshwork, is also a critical factor in regulating aqueous humor outflow.

CompoundConcentration (μmol/L)Time% Decrease in Transendothelial Electrical Resistance (TEER)% Increase in FITC-Dextran PermeabilitySource
This compound (K-115) 160 minSignificant DecreaseNot Significant[1]
530 minSignificant DecreaseNot Determined[1]
560 minSignificant DecreaseSignificant Increase[1]
2530 minSignificant DecreaseNot Determined[1]
2560 minSignificant DecreaseSignificant Increase[1]
Y-27632 160 minSignificant DecreaseNot Significant[1]
560 minSignificant DecreaseNot Significant[1]
2530 minSignificant DecreaseNot Determined[1]
2560 minSignificant DecreaseSignificant Increase[1]

Note: this compound demonstrated a significant effect on TEER and permeability at lower concentrations compared to Y-27632, suggesting higher potency in modulating SCE cell barrier function.[1]

Table 3: Effects on Trabecular Meshwork Cell Morphology and Cytoskeleton
CompoundConcentrationObservationSource
This compound (K-115) 1 and 10 μmol/LInduced retraction and rounding of cell bodies; disruption of actin bundles.[1]
Y-27632 10 μmol/LInduced retraction and rounding of cell bodies; disruption of actin bundles.[1]

Signaling Pathway and Experimental Workflow

Rho-Kinase (ROCK) Signaling Pathway in Trabecular Meshwork Cells

RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Contraction Cell Contractility & Stress Fiber Formation pMLC->Contraction Promotes Actin Actin Cytoskeleton Actin->Contraction This compound This compound This compound->ROCK Inhibits Y27632 Y-27632 Y27632->ROCK

Caption: ROCK signaling pathway in trabecular meshwork cells and points of inhibition by this compound and Y-27632.

Typical Experimental Workflow for Assessing ROCK Inhibitor Effects on TM Cells

start Isolate & Culture Human TM Cells treatment Treat with this compound, Y-27632, or Vehicle Control start->treatment morphology Morphological Analysis (Phase Contrast Microscopy) treatment->morphology actin Actin Cytoskeleton Staining (Phalloidin) treatment->actin contractility Cell Contractility Assay (e.g., Collagen Gel Contraction) treatment->contractility permeability Permeability Assay (TEER, FITC-Dextran) treatment->permeability protein Protein Expression Analysis (Western Blot for p-MLC, etc.) treatment->protein end Data Analysis & Comparison morphology->end actin->end contractility->end permeability->end protein->end

Caption: A generalized experimental workflow for comparing the effects of ROCK inhibitors on trabecular meshwork cells.

Experimental Protocols

Below are summarized methodologies for key experiments cited in the comparison of this compound and Y-27632 on trabecular meshwork cells.

Trabecular Meshwork (TM) Cell Culture
  • Isolation: Primary human TM cells are isolated from donor corneal rims. The TM tissue is carefully dissected and placed in culture wells.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin). For older donor eyes, a higher concentration of FBS (e.g., 20%) may be used to promote growth.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 70-90% confluency, they are passaged using trypsin/EDTA. Differential trypsinization times can be used to enrich for TM cells over contaminating fibroblasts.

Immunofluorescence Staining for Actin Cytoskeleton
  • Cell Seeding: TM cells are seeded on glass coverslips or in chamber slides.

  • Treatment: Cells are treated with various concentrations of this compound, Y-27632, or a vehicle control for a specified period (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.2% Triton X-100.

  • Staining: The F-actin cytoskeleton is stained using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 555 phalloidin). Nuclei are counterstained with DAPI.

  • Imaging: Stained cells are visualized using a fluorescence microscope.

Cell Contractility Assay (Collagen Gel Contraction)
  • Gel Preparation: TM cells are suspended in a collagen solution (e.g., type I collagen) and plated in a 24-well plate. The mixture is allowed to polymerize at 37°C.

  • Treatment: Culture medium containing this compound, Y-27632, or a control is added on top of the collagen gel. In some experimental paradigms, cells are pre-treated with a contractile agonist like Transforming Growth Factor-beta 2 (TGF-β2) to induce a glaucomatous-like phenotype.

  • Measurement: The collagen gels are released from the sides of the wells, and the change in gel area over time is measured. A decrease in gel area indicates cell contraction. Images are captured at different time points, and the area is quantified using image analysis software.

Schlemm's Canal Endothelial (SCE) Cell Permeability Assay
  • Monolayer Culture: SCE cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer with stable transendothelial electrical resistance (TEER) is formed.

  • TEER Measurement: TEER is measured using a voltmeter to assess the integrity of the cell monolayer barrier.

  • Treatment: this compound, Y-27632, or a vehicle control is added to the apical side of the monolayer.

  • Permeability Measurement:

    • TEER: TEER is measured at various time points after treatment to assess changes in barrier function. A decrease in TEER indicates increased permeability.

    • FITC-Dextran Flux: A fluorescent tracer, FITC-dextran, is added to the apical chamber. The amount of fluorescence that passes through the cell monolayer into the basal chamber over time is measured using a fluorometer. An increase in fluorescence in the basal chamber indicates increased paracellular permeability.

Conclusion

Both this compound and Y-27632 are effective inhibitors of the ROCK signaling pathway in trabecular meshwork cells, leading to changes in cell morphology, a reduction in actin stress fibers, and an increase in the permeability of the Schlemm's canal endothelial cell monolayer. The available data suggests that this compound is a more potent inhibitor of ROCK-1 and ROCK-2 than Y-27632.[1] This higher potency is reflected in its ability to induce changes in SCE cell barrier function at lower concentrations.[1]

For researchers and drug development professionals, the choice between these two compounds may depend on the specific experimental goals. Y-27632 serves as a well-established and widely used tool for studying the fundamental roles of the ROCK pathway. This compound, as a clinically approved drug for glaucoma, represents a more therapeutically relevant compound for studies aimed at developing new treatments or understanding the clinical effects of ROCK inhibition in the eye. This guide provides a foundational comparison to aid in the selection and application of these important research tools.

References

Ripasudil's Neuroprotective Efficacy in Optic Nerve Crush Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ripasudil's neuroprotective performance against other alternatives in preclinical optic nerve crush (ONC) models. The data presented is compiled from various studies to offer a comprehensive overview for researchers in neuroprotection and glaucoma.

Executive Summary

Optic nerve crush is a widely utilized experimental model that mimics the axonal damage and retinal ganglion cell (RGC) death seen in traumatic optic neuropathies and glaucoma.[1][2] this compound, a selective Rho kinase (ROCK) inhibitor, has demonstrated significant neuroprotective effects in these models, promoting both RGC survival and axon regeneration.[3][4] Its mechanism of action involves the modulation of multiple signaling pathways associated with neuronal death and cytoskeletal dynamics.[3][5] This guide compares the experimental data of this compound with other ROCK inhibitors and alternative neuroprotective agents investigated in similar ONC paradigms.

Comparative Performance Analysis

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in optic nerve crush models.

Retinal Ganglion Cell (RGC) Survival
Treatment AgentAnimal ModelDosage & AdministrationAssessment Time PointRGC Survival OutcomeReference
This compound Mouse2% topical eyedrops, daily2 weeks post-ONC12% reduction in RGC soma loss compared to vehicle (68% loss with this compound vs. 80% with vehicle)
This compound Rat20 µM and 50 µM intravitreal injection4 weeks post-ONCSignificant increase in Brn-3a positive RGCs compared to sham. 20µM: ~2x increase; 50µM: ~3x increase.[6]
Y-27632 Mouse100 mM topical eyedrops, daily2 weeks post-ONC~6.3% increase in RGC survival rate compared to saline[7]
Y-39983 RatIntravitreal injection15 days post-ONCSignificantly higher density of surviving RGCs compared to PBS group[8]
Netarsudil (AR-13324) RatTopical eyedrops, 3 times daily14 days post-ONCSignificantly higher RGC survival compared to placebo[9]
Brimonidine Mouse0.1 mg/kg intraperitoneal injection2 weeks post-ONCLoss of RGCs was three times lower than in saline-treated animals[10]
Growth Hormone Rat0.5 µg/g subcutaneous injection, every 12 hours14 days post-ONCPartially prevented the ONC-induced death of RGCs[11][12]
Axon Regeneration
Treatment AgentAnimal ModelDosage & AdministrationAssessment Time PointAxon Regeneration OutcomeReference
This compound Mouse2% topical eyedrops, daily14 days post-ONCNumber of regenerating axons extending beyond 250 µm was ~2.5 times greater than control[13]
Y-39983 CatIntravitreal and crush site injectionNot specifiedInduced crushed axons to regenerate and pass over the crush site[2]
Netarsudil (AR-13324) RatTopical eyedrops, 3 times daily14 days post-ONCSignificantly higher optic nerve axon regeneration compared with placebo[9]
Brimonidine Not SpecifiedNot SpecifiedNot SpecifiedPromotes axon growth after optic nerve injury through Erk phosphorylation[3]
Growth Hormone Rat0.5 µg/g subcutaneous injection, every 12 hours14 days post-ONCPartially maintained optic nerve integrity and active anterograde transport[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Optic Nerve Crush (ONC) Model

The optic nerve crush model is a common procedure to induce traumatic optic neuropathy and study RGC degeneration.[1][2]

  • Animal Model: The procedure is typically performed on adult mice (e.g., C57BL/6) or rats (e.g., Wistar).[6][13]

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).[14]

  • Surgical Procedure:

    • A small incision is made in the conjunctiva to expose the optic nerve, taking care to avoid damage to the ophthalmic artery.[14]

    • The optic nerve is then crushed for a specific duration (e.g., 3-10 seconds) at a set distance from the globe (e.g., 1-2 mm) using fine self-closing forceps.[14]

  • Post-operative Care: Analgesics are administered, and the animal is monitored during recovery.

Quantification of RGC Survival

Two primary methods are used to quantify the survival of retinal ganglion cells.

This technique labels viable RGCs with axons connected to their targets in the brain.[14]

  • Tracer Injection: A fluorescent tracer (e.g., Fluoro-Gold or Cholera Toxin Subunit B) is injected into the superior colliculus of the brain a few days before the optic nerve crush.[14][15] The tracer is retrogradely transported to the RGC bodies in the retina.

  • Retina Preparation: After the experimental period, the animal is euthanized, and the retinas are dissected and prepared as whole mounts.

  • Quantification: The number of fluorescently labeled RGCs is counted using a fluorescence microscope. The density of surviving RGCs is then calculated.

This method uses antibodies to identify specific markers of RGCs.[16]

  • Retina Preparation: Retinas are dissected and fixed.

  • Immunostaining: The whole-mounted retinas are incubated with a primary antibody against an RGC-specific marker, such as RBPMS (RNA Binding Protein with Multiple Splicing) or Brn-3a.[6][13] A fluorescently labeled secondary antibody is then used for visualization.

  • Quantification: The number of immunolabeled RGCs is counted using a fluorescence microscope.

Assessment of Axon Regeneration
  • Anterograde Tracing: A tracer like Cholera Toxin Subunit B (CTB) is injected into the vitreous of the eye a couple of days before the end of the experiment. The tracer is transported down the RGC axons.

  • Optic Nerve Sectioning: The optic nerves are dissected, sectioned longitudinally, and imaged using a fluorescence microscope.

  • Quantification: The number and distance of regenerating axons distal to the crush site are measured.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its alternatives are mediated through distinct signaling pathways.

This compound and other ROCK Inhibitors

This compound's primary mechanism of action is the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to the suppression of downstream effectors that are involved in apoptosis and the inhibition of neurite outgrowth.

Ripasudil_Pathway cluster_outcomes Outcomes This compound This compound ROCK ROCK This compound->ROCK inhibits p38_MAPK p38 MAPK ROCK->p38_MAPK CRMP2 p-CRMP2 ROCK->CRMP2 Cofilin p-Cofilin ROCK->Cofilin Apoptosis Apoptosis p38_MAPK->Apoptosis Microtubule_Assembly Microtubule Assembly CRMP2->Microtubule_Assembly inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization inhibits Neuroprotection Neuroprotection Axon_Regeneration Axon Regeneration

Caption: this compound's neuroprotective signaling pathway.

Brimonidine

Brimonidine is an alpha-2 adrenergic receptor agonist.[3] Its neuroprotective effects are thought to be mediated through the activation of survival signaling pathways, including the Erk pathway, and potentially through the upregulation of neurotrophic factors like BDNF.[3][11]

Brimonidine_Pathway cluster_outcomes Outcomes Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor Brimonidine->Alpha2_Receptor activates Erk Erk Phosphorylation Alpha2_Receptor->Erk BDNF BDNF Upregulation Alpha2_Receptor->BDNF Axon_Growth Axon Growth Erk->Axon_Growth Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival GH_Pathway GH Growth Hormone GHR GH Receptor GH->GHR binds to JAK_STAT JAK/STAT Pathway GHR->JAK_STAT PI3K_Akt PI3K/Akt Pathway GHR->PI3K_Akt MAPK MAPK Pathway GHR->MAPK Gene_Expression Pro-survival Gene Expression JAK_STAT->Gene_Expression Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis MAPK->Anti_Apoptosis Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Anti_Apoptosis->Neuroprotection Experimental_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model rgc_labeling Retrograde RGC Labeling (e.g., Fluorogold) animal_model->rgc_labeling onc Optic Nerve Crush (ONC) rgc_labeling->onc treatment Administer Treatment (this compound or Alternative) onc->treatment incubation Incubation Period (e.g., 2 weeks) treatment->incubation axon_tracing Anterograde Axon Tracing (e.g., CTB) incubation->axon_tracing euthanasia Euthanasia and Tissue Collection axon_tracing->euthanasia rgc_quant RGC Survival Quantification euthanasia->rgc_quant axon_quant Axon Regeneration Quantification euthanasia->axon_quant analysis Data Analysis and Comparison rgc_quant->analysis axon_quant->analysis end End analysis->end

References

Additive Intraocular Pressure-Lowering Effect of Ripasudil with Timolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the synergistic effects of combination therapies is paramount. This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, when used as an adjunct therapy with timolol, a beta-adrenergic antagonist. The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive assessment.

Quantitative Data Presentation

The additive effect of this compound 0.4% administered twice daily in conjunction with timolol 0.5% twice daily has been demonstrated in clinical trials. The primary endpoint is the reduction in IOP from baseline. The data below is summarized from a key randomized, double-masked, parallel-group comparison study.[1][2]

Treatment GroupTime PointMean IOP Reduction from Baseline (mmHg)Difference from Placebo (mmHg)95% Confidence Intervalp-value
This compound + TimololTrough (9 AM)-2.40.90.4 - 1.3< .001
Placebo + TimololTrough (9 AM)-1.5---
This compound + TimololPeak (11 AM)-2.91.61.1 - 2.1< .001
Placebo + TimololPeak (11 AM)-1.3---

Experimental Protocols

The data presented is based on a multicenter, randomized, double-masked, parallel-group comparison study involving patients with primary open-angle glaucoma or ocular hypertension.[1]

Patient Population:

  • Inclusion Criteria: Patients aged 20 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension. Participants were on a stable timolol 0.5% twice-daily regimen for at least 4 weeks prior to the study and had an IOP of 18 mmHg or higher in at least one eye.[1]

  • Exclusion Criteria: Key exclusion criteria included a history of significant ocular disease other than glaucoma, previous glaucoma surgery, or any contraindications to the study medications.[3]

Treatment Regimen: After a run-in period with timolol 0.5% administered twice daily, eligible patients were randomized to receive either this compound 0.4% or a placebo, administered twice daily as an adjunct to their ongoing timolol therapy for a duration of 8 weeks.[1][2]

IOP Measurement: IOP was measured at baseline and at weeks 4, 6, and 8. On the measurement days, IOP was recorded at two time points: trough (9 AM, immediately before the morning instillation) and peak (11 AM, 2 hours after instillation).[1][2] The gold-standard Goldmann applanation tonometry was used for all IOP measurements.[4][5]

Statistical Analysis: The primary efficacy endpoint was the mean change in IOP from baseline. A repeated-measures analysis of variance (ANOVA) was used to compare the IOP reductions between the this compound and placebo groups.[1][2]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental design, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Run-in cluster_randomization Randomization (8 weeks) cluster_followup Follow-up & Analysis Patient_Population Patients with POAG or OHT (IOP ≥ 18 mmHg) Run_in Timolol 0.5% BID (4 weeks) Patient_Population->Run_in Randomization Randomization Run_in->Randomization Group_A This compound 0.4% BID + Timolol 0.5% BID Randomization->Group_A Group_B Placebo BID + Timolol 0.5% BID Randomization->Group_B IOP_Measurement IOP Measurement (Weeks 4, 6, 8) Trough (9 AM) & Peak (11 AM) Group_A->IOP_Measurement Group_B->IOP_Measurement Statistical_Analysis Statistical Analysis (Repeated Measures ANOVA) IOP_Measurement->Statistical_Analysis signaling_pathways cluster_this compound This compound (ROCK Inhibitor) cluster_timolol Timolol (Beta-Blocker) cluster_iop Intraocular Pressure This compound This compound ROCK Rho Kinase (ROCK) This compound->ROCK inhibits Actomyosin Actomyosin Contraction in Trabecular Meshwork ROCK->Actomyosin promotes Outflow Increased Conventional Aqueous Outflow Actomyosin->Outflow reduces IOP Reduced IOP Outflow->IOP Timolol Timolol Beta_Receptor Beta-Adrenergic Receptors in Ciliary Body Timolol->Beta_Receptor blocks cAMP cAMP Production Beta_Receptor->cAMP stimulates Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production stimulates Aqueous_Production->IOP decreased

References

Comparative Analysis of Ripasudil and Brimonidine on Axonal Protection in Glaucomatous Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent neuroprotective agents for glaucoma, focusing on their mechanisms of action and efficacy in preserving retinal ganglion cells and their axons.

This guide provides a comprehensive comparison of Ripasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and Brimonidine, an alpha-2 adrenergic agonist, in the context of axonal protection relevant to glaucoma and other optic neuropathies. The analysis is based on preclinical data from various experimental models of optic nerve damage.

Executive Summary

Both this compound and Brimonidine have demonstrated significant neuroprotective effects beyond their primary function of lowering intraocular pressure (IOP). This compound exerts its protective effects primarily by inhibiting the ROCK pathway, which is involved in various cellular processes leading to apoptosis and axonal degeneration. It has been shown to suppress oxidative stress and modulate inflammatory responses. Brimonidine, on the other hand, is believed to offer neuroprotection through multiple mechanisms, including the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), reduction of glutamate excitotoxicity, and anti-inflammatory actions. Preclinical studies suggest that a combination of this compound and Brimonidine may offer additive or synergistic neuroprotective effects.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various preclinical studies, highlighting the efficacy of this compound and Brimonidine in protecting retinal ganglion cells (RGCs) and their axons.

Table 1: Effect of this compound on Retinal Ganglion Cell and Axon Survival

Experimental ModelDrug AdministrationOutcome MeasureThis compound Treatment GroupControl GroupPercentage ImprovementCitation
Optic Nerve Crush (Mouse)Topical 2% this compoundRGC Soma Loss68.6 ± 8.2%80.5 ± 5.7%14.8%[1]
Microbead-induced Glaucoma (Mouse)Topical 2% this compoundRGC Axon Loss6.6 ± 13.3%36.3 ± 30.9%81.8%[1]
Microbead-induced Glaucoma (Mouse)Topical 2% this compoundRGC Soma Loss34 ± 5.0%51 ± 8.1%33.3%[1]
NMDA-induced Retinal Damage (Mouse)Intravitreal 100 µM this compoundRGC CountSignificantly higher than NMDA controlN/AN/A[2][3]
TNF-induced Optic Nerve Degeneration (Rat)Intravitreal this compoundAxon LossSignificantly lower than TNF controlN/AN/A[4][5]
EAAC1 Knockout Mouse (Normal Tension Glaucoma Model)Topical 0.4% and 2% this compoundRGC NumberSignificantly higher than controlN/AN/A[6][7]
Mechanical Optic Nerve Injury (Rat)Intravitreal 20 µM and 50 µM this compoundBrn-3a positive RGCs10.25 ± 2.63 (20 µM), 16.75 ± 5.43 (50 µM)5.33 ± 2.0892.3% (20 µM), 214.2% (50 µM)[8]

Table 2: Effect of Brimonidine on Retinal Ganglion Cell Survival

Experimental ModelDrug AdministrationOutcome MeasureBrimonidine Treatment GroupControl GroupPercentage Improvement/Reduction in LossCitation
Laser-induced Ocular Hypertension (Rat)Systemic (0.5 and 1 mg/kg/day)RGC Loss26 ± 1% (0.5 mg/kg), 15 ± 2% (1 mg/kg)33 ± 3%21.2% (0.5 mg/kg), 54.5% (1 mg/kg)[9]
Episcleral Vein Cauterization (Rat)Intraperitoneal (1 mg/kg/week)RGC Death at 3 weeksNearly 0%15-18%~100%[10]
Optic Nerve Crush (Rat)Intraperitoneal (1 mg/kg/day)RGC Survival Rate61.0 ± 6.0%53.5 ± 8.0%14.0%[11]
Acute Retinal Ischemia/Reperfusion (Rat)Topical 0.1%, 0.15%, 0.2%RGC Count/field338 ± 24 (0.1%), 345 ± 30 (0.15%), 316 ± 22 (0.2%)261 ± 2329.5% (0.1%), 32.2% (0.15%), 21.1% (0.2%)[12]
Ocular Hypertension (Rat)Systemic (1 mg/kg/day)RGC Axon LossSignificantly reduced33% lossN/A[13]

Table 3: Comparative and Combination Effects of this compound and Brimonidine

Experimental ModelDrug AdministrationOutcome MeasureThis compound AloneBrimonidine AloneThis compound + BrimonidineControlCitation
TNF-induced Optic Nerve Degeneration (Rat)IntravitrealAxon LossSignificant protectionSignificant protectionAdditive protective effectsN/A[14][15]
Optic Nerve Injury (Mouse)TopicalRGC SurvivalSuppressed RGC deathSuppressed RGC deathFurther stimulated RGC survivalN/A[16][17]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Brimonidine are mediated by distinct and overlapping signaling pathways.

This compound

This compound, as a ROCK inhibitor, primarily targets the RhoA/ROCK signaling pathway. This pathway is a key regulator of the actin cytoskeleton and is involved in various cellular processes implicated in neuronal damage, such as apoptosis, inflammation, and oxidative stress. By inhibiting ROCK, this compound can lead to:

  • Suppression of Apoptosis: Inhibition of cell death signaling pathways, including the suppression of phosphorylated p38 MAPK.[6][7]

  • Reduction of Oxidative Stress: this compound may exert antioxidant effects, potentially through the Nox gene family.[2][18]

  • Modulation of Autophagy: this compound has been shown to enhance intra-axonal autophagy, which is a cellular process for clearing damaged components.[4][5]

  • Anti-inflammatory Effects: this compound can suppress the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and MCP-1.[17]

Ripasudil_Pathway cluster_effects Downstream Effects of ROCK Inhibition This compound This compound ROCK ROCK This compound->ROCK inhibits Autophagy Autophagy This compound->Autophagy enhances p38_MAPK p-p38 MAPK ROCK->p38_MAPK Oxidative_Stress Oxidative Stress (Nox family) ROCK->Oxidative_Stress Inflammation Inflammation (TNF-α, IL-1β, MCP-1) ROCK->Inflammation cluster_effects cluster_effects Apoptosis Apoptosis p38_MAPK->Apoptosis Axonal_Protection Axonal Protection Brimonidine_Pathway Brimonidine Brimonidine Alpha2_Receptor α2-Adrenergic Receptor Brimonidine->Alpha2_Receptor BDNF Upregulation of BDNF Alpha2_Receptor->BDNF Glutamate_Release Reduced Glutamate Release Alpha2_Receptor->Glutamate_Release Survival_Pathways Activation of Survival Pathways (Trk-MAPK/ERK, PI3K) Alpha2_Receptor->Survival_Pathways Inflammation Anti-inflammatory Effects (↓TNF-α, ↑IL-10) Alpha2_Receptor->Inflammation Axonal_Protection Axonal Protection BDNF->Axonal_Protection Glutamate_Release->Axonal_Protection Survival_Pathways->Axonal_Protection Inflammation->Axonal_Protection Experimental_Workflow cluster_assessment Assessment Methods Animal_Model Animal Model Selection (e.g., Rat, Mouse) Injury_Induction Induction of Optic Nerve Injury - Optic Nerve Crush - High IOP Model - NMDA/TNF Injection Animal_Model->Injury_Induction Drug_Administration Drug Administration - Topical Eyedrops - Intravitreal Injection - Systemic Injection Injury_Induction->Drug_Administration Post_Injury_Monitoring Post-Injury Monitoring Drug_Administration->Post_Injury_Monitoring Outcome_Assessment Outcome Assessment Post_Injury_Monitoring->Outcome_Assessment RGC_Quantification RGC Quantification (Immunohistochemistry - RBPMS, Brn-3a) Outcome_Assessment->RGC_Quantification Data_Analysis Data Analysis and Comparison Axon_Counting Axon Counting (Histology) Functional_Analysis Functional Analysis (pERG, Calcium Imaging) Molecular_Analysis Molecular Analysis (Western Blot, PCR) cluster_assessment cluster_assessment cluster_assessment->Data_Analysis

References

Evaluating the Anti-fibrotic Efficacy of Ripasudil in Comparison to Other ROCK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-fibrotic effects of Ripasudil and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This document synthesizes experimental data on their efficacy, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation and selection of these compounds for further investigation.

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Rho/ROCK signaling pathway has emerged as a critical regulator of pro-fibrotic processes, making ROCK inhibitors a promising therapeutic class. This guide focuses on this compound and compares its anti-fibrotic properties with other well-known ROCK inhibitors, namely Fasudil and Y-27632.

Comparative Efficacy of ROCK Inhibitors

The following tables summarize the quantitative data on the anti-fibrotic effects of this compound, Fasudil, and Y-27632 from various in vitro and in vivo studies. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Anti-fibrotic Activity of ROCK Inhibitors
InhibitorCell TypePro-fibrotic StimulusKey Fibrotic MarkerConcentrationObserved EffectCitation
This compound Human Conjunctival FibroblastsTGF-β2 (5 ng/mL)α-SMA Expression25 µM & 50 µMSignificant dose-dependent decrease[1][2]
Human Conjunctival FibroblastsTGF-β2 (5 ng/mL)Fibronectin Production25 µM & 50 µMSignificantly attenuated[1][2]
Human Conjunctival FibroblastsTGF-β2 (5 ng/mL)Collagen Gel Contraction25 µM & 50 µMSignificantly attenuated[1][2]
Fasudil Canine Corneal FibroblastsTGF-β1 (5 ng/mL)Myofibroblast Formation3 nMRemarkable inhibition
Y-27632 Graves' Ophthalmopathy Orbital FibroblastsTGF-β1 (3 ng/mL)α-SMA Expression1, 10, 30 µMDose-dependent inhibition
Human Tenon FibroblastsTGF-βCollagen Gel Contraction10 µMSignificantly inhibited
Table 2: In Vivo Anti-fibrotic Activity of ROCK Inhibitors
InhibitorAnimal ModelDisease ModelKey Fibrotic MarkerDosageObserved EffectCitation
This compound C57BL/6J miceLaser-induced CNV-related fibrosisα-SMA-positive regions30 µmol/L (intravitreal)58.4% reduction from baseline[3]
Fasudil C57BL/6 miceBleomycin-induced pulmonary fibrosisHydroxyproline content10 and 100 mg/kgSignificantly decreased
C57BL/6 miceThioacetamide-induced liver fibrosisCollagen I deposition, α-SMA10 mg/kgSignificantly decreased
Y-27632 RatsDimethylnitrosamine-induced hepatic fibrosisCollagen and hydroxyproline content, α-SMA30 mg/kg (oral)Significantly decreased[4]
Table 3: Inhibitory Potency (IC50) of ROCK Inhibitors
InhibitorTargetIC50Citation
This compound ROCK151 nM[5]
ROCK219 nM[5]
Fasudil ROCK20.82 µM (for SRF activity)[6]
Y-27632 Not specified for fibrosisNot available in searched literature

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the central signaling pathway and a typical experimental workflow for evaluating anti-fibrotic compounds.

G cluster_0 Upstream Activators cluster_1 Rho GTPase Cycle cluster_2 ROCK Signaling cluster_3 Downstream Effectors & Fibrotic Responses TGF-β TGF-β RhoA-GTP (active) RhoA-GTP (active) TGF-β->RhoA-GTP (active) LPA LPA LPA->RhoA-GTP (active) Mechanical Stress Mechanical Stress Mechanical Stress->RhoA-GTP (active) RhoA-GDP (inactive) RhoA-GDP (inactive) RhoA-GDP (inactive)->RhoA-GTP (active) GEFs RhoA-GTP (active)->RhoA-GDP (inactive) GAPs ROCK ROCK RhoA-GTP (active)->ROCK LIMK LIMK ROCK->LIMK MLC MLC ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Other ROCKi Other ROCKi Other ROCKi->ROCK Myosin Light Chain (MLC) Myosin Light Chain (MLC) MLC-P MLC-P Actin Stress Fibers Actin Stress Fibers MLC-P->Actin Stress Fibers Cofilin Cofilin LIMK->Cofilin Cofilin->Actin Stress Fibers Inhibits depolymerization Myofibroblast Differentiation Myofibroblast Differentiation Actin Stress Fibers->Myofibroblast Differentiation ECM Production (Collagen, Fibronectin) ECM Production (Collagen, Fibronectin) Myofibroblast Differentiation->ECM Production (Collagen, Fibronectin) Cell Contraction Cell Contraction Myofibroblast Differentiation->Cell Contraction MLC->MLC-P

Caption: Rho/ROCK signaling pathway in fibrosis.

G cluster_0 In Vitro Model cluster_1 Analysis of Fibrotic Markers cluster_2 Data Analysis Fibroblast Culture Fibroblast Culture TGF-β Stimulation TGF-β Stimulation Fibroblast Culture->TGF-β Stimulation ROCK Inhibitor Treatment ROCK Inhibitor Treatment TGF-β Stimulation->ROCK Inhibitor Treatment Incubation Incubation ROCK Inhibitor Treatment->Incubation Western Blot (α-SMA, Collagen) Western Blot (α-SMA, Collagen) Incubation->Western Blot (α-SMA, Collagen) qRT-PCR (COL1A1, ACTA2) qRT-PCR (COL1A1, ACTA2) Incubation->qRT-PCR (COL1A1, ACTA2) Immunofluorescence (α-SMA) Immunofluorescence (α-SMA) Incubation->Immunofluorescence (α-SMA) Collagen Gel Contraction Assay Collagen Gel Contraction Assay Incubation->Collagen Gel Contraction Assay Quantification Quantification Western Blot (α-SMA, Collagen)->Quantification qRT-PCR (COL1A1, ACTA2)->Quantification Immunofluorescence (α-SMA)->Quantification Collagen Gel Contraction Assay->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

References

Cross-study comparison of Ripasudil's efficacy in different glaucoma subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ripasudil (brand name: Glanatec®), a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, across various subtypes of glaucoma. By summarizing key experimental data and outlining study methodologies, this document aims to offer an objective resource for evaluating this compound's therapeutic potential and positioning within the glaucoma treatment landscape.

Mechanism of Action: The ROCK Inhibition Pathway

This compound lowers intraocular pressure (IOP) through a distinct mechanism of action compared to other classes of glaucoma medications. It primarily targets the conventional outflow pathway of aqueous humor.[1][2][3] By inhibiting ROCK, this compound induces changes in the cytoskeleton of trabecular meshwork (TM) and Schlemm's canal (SC) cells.[1][2][3][4] This leads to cell relaxation, disassembly of actin stress fibers, and ultimately, an increase in aqueous humor outflow, thereby reducing IOP.[5] This unique mechanism makes it a valuable option for both monotherapy and adjunctive therapy.[1][2]

Ripasudil_Mechanism_of_Action cluster_0 Trabecular Meshwork Cell cluster_1 This compound Intervention RhoA RhoA ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC phosphorylates MLCP->MLC dephosphorylates Actin_Stress_Fibers Actin_Stress_Fibers MLC->Actin_Stress_Fibers promotes Cell_Contraction Cell_Contraction Actin_Stress_Fibers->Cell_Contraction Increased_Aqueous_Outflow Increased_Aqueous_Outflow This compound This compound This compound->ROCK inhibits Reduced_IOP Reduced_IOP Increased_Aqueous_Outflow->Reduced_IOP

Caption: this compound's ROCK Inhibition Pathway.

Comparative Efficacy in Glaucoma Subtypes

This compound has demonstrated efficacy in lowering IOP across a spectrum of glaucoma subtypes, including primary open-angle glaucoma (POAG), ocular hypertension (OHT), secondary glaucoma, and primary angle-closure glaucoma.[6] Its effectiveness can be attributed to its targeted action on the trabecular meshwork, which is often compromised in various forms of glaucoma.

Table 1: this compound Monotherapy Efficacy in POAG and OHT
StudyPatient PopulationDurationMean IOP Reduction from Baseline (mmHg)
Phase 2 Clinical TrialPOAG or OHT8 WeeksTrough: 3.5, Peak: 4.5[6]
K-115 Clinical Study GroupPOAG, OHT, or XFG52 WeeksTrough: 2.6, Peak: 3.7[6]
Table 2: this compound as Add-on Therapy in POAG and OHT
StudyAdded toDurationMean IOP Reduction from Baseline (mmHg)
This compound-Timolol StudyTimolol 0.5%8 WeeksTrough: 2.4, Peak: 2.9[7]
This compound-Latanoprost StudyLatanoprost 0.005%8 WeeksTrough: 2.2, Peak: 3.2[7]
K-115 Clinical Study GroupProstaglandin Analogs (PGAs)52 WeeksTrough: 1.4, Peak: 2.4[6]
K-115 Clinical Study Groupβ-blockers52 WeeksTrough: 2.2, Peak: 3.0[6]
K-115 Clinical Study GroupPGAs/β-blockers52 WeeksTrough: 1.7, Peak: 1.7[6]
Table 3: Comparative Efficacy of this compound and Other Glaucoma Medications
StudyComparison GroupsPatient PopulationDurationKey Findings
Nath et al., 2024(this compound + Latanoprost) vs. (Netarsudil + Latanoprost) vs. (Timolol + Latanoprost)POAG or OHT3 MonthsMean IOP reduction: this compound group: 5.7 mmHg, Netarsudil group: 7.11 mmHg, Timolol group: 6.83 mmHg. This compound was better tolerated than Netarsudil.[8]
Phase 3 Clinical TrialNetarsudil 0.02% QD vs. This compound 0.4% BIDJapanese patients with POAG or OHT4 WeeksNetarsudil was superior in lowering mean diurnal IOP by a margin of -1.74 mmHg compared to this compound.[9]
Efficacy in Other Glaucoma Subtypes
  • Uveitic Glaucoma: Studies have indicated that this compound is effective and safe for treating uveitic glaucoma.[10] One study on patients with ocular hypertension associated with inflammation and corticosteroid use showed a significant decrease in mean IOP from 26.4 mmHg to 13.7 mmHg at 3 months, which was sustained over a 2-year follow-up.[11]

  • Exfoliation Glaucoma (XFG): The K-115 Clinical Study Group included patients with XFG in their prospective study, demonstrating this compound's efficacy in this population as part of a broader open-angle glaucoma cohort.[6]

  • Normal Tension Glaucoma (NTG): A prospective study on patients with POAG or NTG showed that the addition of this compound to latanoprost significantly reduced mean IOP from 16.7 mmHg at baseline to 14.9 mmHg at 3 months.[6]

Experimental Protocols

The clinical evaluation of this compound has been conducted through a series of well-designed studies. A representative experimental workflow for a randomized controlled trial is outlined below.

Representative Randomized Controlled Trial (RCT) Workflow

RCT_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Visit Baseline Visit (IOP Measurement) Patient_Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Group_A Treatment Group A (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Placebo or Comparator) Randomization->Treatment_Group_B Follow_Up_Visits Follow-Up Visits (e.g., Weeks 4, 8) Treatment_Group_A->Follow_Up_Visits Treatment_Group_B->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (IOP Measurement) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up_Visits->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A typical experimental workflow for a this compound clinical trial.

Key Methodological Considerations from Cited Studies:
  • Study Design: Many of the pivotal studies were multicenter, randomized, double-masked, and placebo-controlled, representing a high standard of clinical trial design.[12]

  • Patient Population: Participants typically included patients with POAG or OHT, with some studies expanding to include other subtypes like XFG.[6][12] Inclusion criteria often specified a certain baseline IOP (e.g., ≥ 18 mmHg).[12]

  • Intervention: this compound is generally administered as a 0.4% ophthalmic solution, twice daily.[5][13]

  • Outcome Measures: The primary efficacy endpoint in most trials was the change in IOP from baseline at specified time points (trough and peak).[6][12] Safety and tolerability were assessed by monitoring adverse events, with conjunctival hyperemia being the most common.[6][13]

Conclusion

The available data from numerous clinical studies demonstrate that this compound is an effective IOP-lowering agent for a wide range of glaucoma subtypes. Its unique mechanism of action as a ROCK inhibitor provides a valuable therapeutic option, both as a monotherapy and as an adjunctive treatment with other classes of glaucoma medications. While direct comparative studies with all available glaucoma treatments are not exhaustive, the existing evidence suggests that this compound offers a favorable efficacy and safety profile. Future research should continue to explore its long-term efficacy and its role in specific, less-studied glaucoma populations.

References

Validating Ripasudil's role in promoting corneal endothelial wound healing against other agents

Author: BenchChem Technical Support Team. Date: November 2025

Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has demonstrated significant potential in promoting the healing of the corneal endothelium, a critical monolayer of cells responsible for maintaining corneal transparency. This comparison guide synthesizes experimental data to objectively evaluate this compound's performance against other agents, particularly the well-studied ROCK inhibitor Y-27632, in the context of corneal endothelial wound healing.

The corneal endothelium has limited proliferative capacity in humans; thus, significant cell loss due to disease or surgical trauma can lead to corneal edema and vision loss.[1][2] The current standard of care is corneal transplantation, which is limited by a worldwide shortage of donor corneas.[1][3] ROCK inhibitors have emerged as a promising therapeutic strategy to enhance corneal endothelial cell proliferation, migration, and adhesion, thereby promoting wound healing and regeneration.[4]

Comparative Efficacy of this compound in In Vitro and In Vivo Models

This compound has been shown to effectively promote corneal endothelial cell proliferation and wound healing in both laboratory settings and animal models. Studies directly comparing this compound to other ROCK inhibitors, such as Y-27632 and fasudil, have found it to have a similar or even superior effect on inducing cell proliferation.[5]

In a key in vivo study using a rabbit model of mechanical corneal endothelial damage, topically administered this compound eye drops significantly accelerated wound healing compared to a vehicle control.[5] Eyes treated with this compound showed a higher percentage of proliferating cells, greater regenerated cell densities, and a quicker return to corneal transparency.[5][6] Furthermore, the regenerated endothelium in this compound-treated eyes exhibited the characteristic hexagonal cell morphology and expressed key functional proteins like N-cadherin and Na+/K+-ATPase, indicating the restoration of a healthy endothelial layer.[5][7]

Clinical studies in humans have also provided evidence for this compound's protective effects on the corneal endothelium following cataract surgery. Patients treated with this compound showed significantly lower endothelial cell loss compared to control groups.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on this compound for corneal endothelial wound healing.

Table 1: In Vitro Proliferation of Human Corneal Endothelial Cells (HCECs)

Treatment (48 hours)Proliferating Cells (Ki67-positive)Proliferating Cells (EdU-positive)BrdU Incorporation (vs. Control)
ControlBaselineBaseline1.0
This compound (10 µM)Significantly higher than control[5]Significantly higher than control[5]Significantly enhanced at 0.3-30 µM[5]
Y-27632 (10 µM)Similar to this compoundNot ReportedNot Reported
Fasudil (10 µM)Similar to this compoundNot ReportedNot Reported

Table 2: In Vivo Corneal Endothelial Wound Healing in a Rabbit Model (48 hours post-injury)

TreatmentKi67-Positive Cells in Wounded AreaCorneal TransparencyCentral Corneal Thickness
Vehicle (Control)52.6 ± 1.3%[5][10]Hazy (0 out of 6 corneas transparent)[5][6]1200 µm[5]
This compound (0.4%)91.5 ± 2.0%[5][10]Clear (5 out of 6 corneas transparent)[5][6]392.8 ± 12.6 µm[5]

Table 3: Clinical Outcomes in Patients After Cataract Surgery

StudyTreatment GroupEndothelial Cell Loss (ECL)
Fujimoto et al.[8]This compound-4.5 ± 13.0%
Control14.1 ± 10.3%
Prospective Comparative Study[8]This compound4.5%
Control12.8%

Signaling Pathway and Mechanism of Action

ROCK inhibitors, including this compound, exert their effects by modulating the actin cytoskeleton.[11][12] The Rho/ROCK signaling pathway is a key regulator of cell shape, adhesion, and motility. Inhibition of ROCK leads to the disassembly of actin stress fibers, which in turn promotes cell migration and proliferation, processes essential for wound healing.[4] Specifically, ROCK inhibitors have been shown to facilitate the progression of corneal endothelial cells from the G1 to the S phase of the cell cycle.[4]

cluster_0 Cellular Effects Actin Stress Fibers Actin Stress Fibers Cell Migration Cell Migration Actin Stress Fibers->Cell Migration inhibits Cell Proliferation Cell Proliferation Actin Stress Fibers->Cell Proliferation inhibits Wound Healing Wound Healing Cell Migration->Wound Healing Cell Proliferation->Wound Healing RhoA RhoA ROCK ROCK RhoA->ROCK activates ROCK->Actin Stress Fibers promotes formation This compound This compound This compound->ROCK inhibits Start Start Culture HCECs to Confluence Culture HCECs to Confluence Start->Culture HCECs to Confluence Create Scratch Wound Create Scratch Wound Culture HCECs to Confluence->Create Scratch Wound Treat with Agent Treat with Agent Create Scratch Wound->Treat with Agent Image at Time Points Image at Time Points Treat with Agent->Image at Time Points Quantify Wound Closure Quantify Wound Closure Image at Time Points->Quantify Wound Closure Analyze Cell Proliferation Analyze Cell Proliferation Quantify Wound Closure->Analyze Cell Proliferation End End Analyze Cell Proliferation->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ripasudil

Author: BenchChem Technical Support Team. Date: November 2025

For the vanguard of scientific discovery, this document provides essential safety and logistical information for the handling of Ripasudil. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.

This compound, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, requires careful handling due to its pharmacological activity and potential hazards.[1][2] This guide offers procedural, step-by-step guidance to address your operational questions, from personal protective equipment (PPE) to disposal protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

There are inconsistencies in the hazard classification of this compound across different safety data sheets (SDSs). While some sources do not classify it as hazardous under the Globally Harmonized System (GHS), others identify it as a skin and eye irritant, harmful if swallowed, and very toxic to aquatic life.[1][2][3] Therefore, a cautious approach is warranted, and the following PPE is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust particles.
Hand Protection Impermeable and resistant gloves (e.g., Nitrile)Prevents skin contact. The selection should be based on penetration times and degradation rates.[1]
Skin and Body Protection Laboratory coat, impervious clothingProvides a barrier against accidental spills.
Respiratory Protection Generally not required with adequate ventilation. Use a suitable respirator if dust or aerosols are generated.Minimizes inhalation exposure.

Operational Procedures for Safe Handling

Adherence to standardized laboratory procedures is the first line of defense against exposure.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Preparation and Handling

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][4] Ensure a safety shower and eye wash station are readily accessible.[2]

  • Weighing : Handle this compound as a crystalline solid.[5] Use an analytical balance within a ventilated enclosure to minimize dust dispersion.

  • Solution Preparation : this compound is soluble in organic solvents like DMSO (approximately 30 mg/ml) and dimethyl formamide (DMF) (slightly soluble).[5] For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended.[5] Prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers (solubility in PBS (pH 7.2) is approximately 0.5 mg/ml).[5] It is not recommended to store aqueous solutions for more than one day.[5]

Spill Management and First Aid

Accidents require immediate and appropriate action.

Emergency Response Protocol

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide artificial respiration.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Call a physician or poison control center immediately.[4]
Spill Evacuate the area. Wear full personal protective equipment.[2] For solid spills, pick up mechanically.[1] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and decontaminate surfaces with alcohol.[2][3] Collect all waste in a suitable, closed container for disposal.[4] Prevent the spill from entering drains or water courses.[2][3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[3] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging : Containers should be triple-rinsed and can be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

  • Regulations : All disposal must be in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[4]

This compound's Mechanism of Action: The ROCK Signaling Pathway

This compound is a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[6] The inhibition of the Rho/ROCK signaling pathway leads to cytoskeletal changes that are beneficial in the treatment of glaucoma.[6]

G cluster_pathway Rho/ROCK Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Downstream Effectors Downstream Effectors ROCK->Downstream Effectors Actomyosin Contraction Actomyosin Contraction Downstream Effectors->Actomyosin Contraction Increased Aqueous Outflow Increased Aqueous Outflow Actomyosin Contraction->Increased Aqueous Outflow Inhibition leads to This compound This compound This compound->ROCK

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripasudil
Reactant of Route 2
Ripasudil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.